Fluoroaluminum silicate
Description
Historical Perspectives in Material Science Research
The academic and industrial interest in fluoroaluminum silicate (B1173343) materials gained significant momentum with the invention of glass-ionomer cements (GICs) in the early 1970s by A.D. Wilson and B.E. Kent. mdpi.comekb.eg This development stemmed from a desire to merge the advantageous properties of silicate cements, such as strength and fluoride (B91410) release, with the biocompatibility and adhesive qualities of polycarboxylate cements. mdpi.com
The foundational material for these early cements was a fluoro-alumino-silicate glass powder, typically composed of a calcium-fluoro-alumino-silicate glass (SiO₂-Al₂O₃-CaF₂). scribd.com The setting mechanism is an acid-base reaction between this basic glass powder and an aqueous solution of a polyalkenoic acid, like poly(acrylic acid). mdpi.comscribd.com During this reaction, the acid degrades the glass surface, releasing metal cations (Ca²⁺ and Al³⁺) which then crosslink the polymer chains, resulting in a hardened composite material. mdpi.com
Early research recognized the critical role of fluoride in the glass formulation. It acts as a ceramic flux, which lowers the fusion temperature of the glass during manufacturing. scribd.com This not only facilitates production but also improves the working characteristics and enhances the strength of the final cement. scribd.com This initial application in dentistry laid the groundwork for decades of research into the modification and diversification of fluoroaluminum silicate-based materials.
Evolution of this compound Research Domains
Since their inception, the research domains for fluoroaluminum silicates have expanded significantly beyond their original dental applications.
Advanced Dental Materials: The initial GICs have undergone numerous modifications. Researchers have explored the partial replacement of calcium (Ca) with other divalent cations like magnesium (Mg) or zinc (Zn) to improve mechanical and biological properties, such as increasing cell viability for dental pulp stem cells. nih.gov This has led to the development of materials considered to be bioactive. nih.gov Another major evolution was the creation of resin-modified glass ionomer cements (RMGICs), which incorporate a polymerizable resin component to enhance properties and control the setting reaction. ekb.eg Further research has investigated using these materials as carriers for therapeutic agents, demonstrating that a chitosan-modified this compound GIC could sustain the release of growth factors. nih.gov
Glass-Ceramics and Bioceramics: Research has extended to the fabrication of this compound glass-ceramics for broader applications. By controlling the composition and heat treatment, specific crystalline phases can be developed within the glass matrix. For instance, glass compositions containing calcium, strontium, or magnesium can be processed to form phases like fluorapatite (B74983) (Ca₅(PO₄)₃F), mullite (B73837) (Al₆Si₂O₁₃), Sr-fluorapatite (Sr₅(PO₄)₃F), and wagnerite (Mg₂PO₄F). researchgate.net These materials are being investigated as bioceramics for potential medical and dental implants. researchgate.net
Synthesis and Processing Techniques: The methods for synthesizing fluoroaluminum silicates have also evolved. The traditional approach for creating the glass powder is the melt-quenching technique. nih.gov More recently, chemical synthesis routes like sol-gel processes have been developed. These methods offer greater control over homogeneity and composition at lower temperatures. scispace.com A notable innovation is the "fluoride route," a sol-gel process using hydrofluoric acid in an acidic medium to synthesize fluoride-containing aluminosilicate (B74896) nanotubes with improved crystallization and yield. mdpi.com
Interactive Table: Evolution of Synthesis Methods for Fluoroaluminum Silicates
| Synthesis Method | Description | Key Advantages | Primary Application Area |
|---|---|---|---|
| Melt-Quenching | High-temperature fusion of raw materials (e.g., SiO₂, Al₂O₃, CaF₂) followed by rapid cooling to form a glass. nih.gov | Established, scalable method for producing glass powders. | Conventional Glass-Ionomer Cements. nih.gov |
| Aqueous Sol-Gel | Formation of a solid network (gel) from a solution of chemical precursors at lower temperatures. | High homogeneity, better control over composition. | Specialty glasses, experimental cements. scispace.com |
| Fluoride Route | A specific sol-gel process using HF to facilitate the formation of fluoride-containing aluminosilicate nanotubes. mdpi.com | Improved crystallization rate and yield for nanostructures. mdpi.com | Advanced Nanomaterials. |
| Non-Hydrolytic Sol-Gel | Condensation reaction between metal halides and alkoxides in the absence of water, requiring low temperatures (around 110 °C). scispace.com | High homogeneity, easier reproducibility, reduced residual -OH groups. scispace.com | Experimental glass matrices. scispace.com |
Catalysis: While silicates and aluminosilicates are widely used as catalysts and supports, the specific application of this compound in catalysis is an emerging area. Research has shown that modifying silicalite-1 (a silica (B1680970) zeolite) with ammonium (B1175870) fluoride can generate catalytically active acid sites. rsc.org This suggests a potential pathway for developing new catalytic materials based on fluoride-incorporated aluminosilicate frameworks.
Contemporary Significance in Advanced Materials Chemistry
Today, fluoroaluminum silicates are significant in several areas of advanced materials chemistry, driven by the ability to tailor their structure and properties for specific functions.
Bioactive and Restorative Materials: A primary focus remains on creating advanced bioactive materials for dental restorations. The ability of these materials to release fluoride ions is a key property, contributing to the prevention of dental caries. Contemporary research aims to enhance these materials by incorporating other elements or by combining them with other bioactive components to improve their mechanical durability and therapeutic effects. nih.gov
Nanomaterials and Hierarchical Structures: The synthesis of fluoroaluminosilicate nanotubes represents a shift towards creating materials with nanoscale architecture. mdpi.com These nanotubes, formed via novel fluoride-based synthesis routes, exhibit enhanced thermal stability compared to their conventional counterparts. This opens up possibilities for their use in applications requiring high-temperature performance or high surface area.
Advanced Glass-Ceramics: There is significant interest in developing high-performance glass-ceramics with precisely controlled crystalline phases. researchgate.net By using advanced processing techniques like Field Assisted Sintering Technology (FAST), researchers can produce dense glass-ceramics with improved mechanical properties compared to those made by conventional sintering. researchgate.net These materials are candidates for structural applications, including bioceramics. researchgate.net
Interactive Table: Crystalline Phases in Fluoroaluminosilicate Glass-Ceramics
| Substituting Cation | Glass System Example | Resulting Crystalline Phases | Reference |
|---|---|---|---|
| Calcium (Ca) | 4.5SiO₂-3Al₂O₃-1.5P₂O₅-(5-x)CaO-xCaF₂ | Fluorapatite (Ca₅(PO₄)₃F), Mullite (Al₆Si₂O₁₃), AlPO₄ | researchgate.net |
| Strontium (Sr) | Sr-substituted glass from the above system | Sr-fluorapatite (Sr₅(PO₄)₃F), Sr-aluminium silicate (SrAl₂Si₂O₈) | researchgate.net |
| Magnesium (Mg) | Mg-substituted glass from the above system | Mullite (Al₆Si₂O₁₃), Wagnerite (Mg₂PO₄F) | researchgate.net |
Fundamental Structural Science: The incorporation of fluorine into the aluminosilicate network fundamentally alters the material's structure, influencing properties like glass transition temperature and optical characteristics. Advanced analytical techniques, such as high-resolution solid-state Nuclear Magnetic Resonance (NMR), are crucial for understanding the local atomic environment. usp.brresearchgate.net Spectroscopic studies suggest that fluoride is typically bonded to aluminum, forming complexes such as AlF₅ and AlF₆. usp.br This fundamental knowledge underpins the rational design of new this compound materials with tailored properties for applications ranging from specialty glasses to advanced medical devices.
Structure
2D Structure
Properties
CAS No. |
17099-70-6 |
|---|---|
Molecular Formula |
Al2F18Si3 |
Molecular Weight |
480.19 g/mol |
IUPAC Name |
dialuminum;hexafluorosilicon(2-) |
InChI |
InChI=1S/2Al.3F6Si/c;;3*1-7(2,3,4,5)6/q2*+3;3*-2 |
InChI Key |
YOKYIYGYAGPUHG-UHFFFAOYSA-N |
SMILES |
[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[F-].[Al+3].[Al+3].[Si+4].[Si+4].[Si+4] |
Canonical SMILES |
F[Si-2](F)(F)(F)(F)F.F[Si-2](F)(F)(F)(F)F.F[Si-2](F)(F)(F)(F)F.[Al+3].[Al+3] |
physical_description |
Nonahydrate: Solid; Soluble in water; [Merck Index] |
Synonyms |
fluoroaluminum silicate |
Origin of Product |
United States |
Synthetic Methodologies and Fabrication Techniques
Sol-Gel Synthesis Routes
The sol-gel method is a versatile low-temperature technique for producing high-purity, homogeneous glasses and ceramics. researchgate.netresearchgate.net It allows for precise control over the material's composition and microstructure at the nanoscale. scienceforecastoa.com This process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. For fluoroaluminum silicates, both non-hydrolytic and hydrolytic routes are employed.
The non-hydrolytic sol-gel (NHSG) route is a notable method for preparing fluoroaluminum silicate (B1173343) glasses, offering an alternative to traditional high-temperature melt-quenching. doaj.orgresearchgate.net This approach avoids the use of water, instead relying on reactions between metal halides and alkoxides or other oxygen donors. A key advantage of the NHSG method is its ability to produce materials with a high degree of homogeneity and uniform, nanometric particles. researchgate.net
In a typical NHSG synthesis of calcium-fluoroaluminosilicate glass, precursors such as aluminum chloride (AlCl₃) and silicon tetrachloride (SiCl₄) are reacted with sources of calcium and fluoride (B91410). researchgate.net The process often involves mixing the precursors in a non-aqueous solvent, followed by a period of aging and drying at relatively low temperatures, for instance, a week at 50°C, to yield a fine powder. researchgate.net This method facilitates the formation of a stable aluminosilicate (B74896) matrix. doaj.org
Hydrolytic sol-gel routes involve the hydrolysis and condensation of molecular precursors, typically metal alkoxides, in the presence of water and a catalyst, which can be either acidic or basic. nih.gov The pH of the reaction medium significantly influences the gelation kinetics and the resulting gel structure. mdpi.com
In an acid-catalyzed process, the hydrolysis reaction is rapid, leading to a network of weakly branched polymers. This results in gels with smaller particles and a dense network. mdpi.com Conversely, base-catalyzed hydrolysis is slower, promoting the formation of larger, more highly branched clusters, which then link together to form the gel. This typically results in gels with larger aggregates and pores. nih.govmdpi.com The choice between an acid or basic route allows for the tailoring of particle size, which can be controlled by adjusting parameters like pH, precursor concentration, solvent, reaction time, and temperature. scienceforecastoa.com
The selection and stoichiometric ratio of precursor materials are critical in determining the final composition and properties of the fluoroaluminum silicate. Common precursors include:
Aluminum sources: Aluminum chloride (AlCl₃), Aluminum fluoride (AlF₃), Aluminum phosphate (B84403) (AlPO₄) researchgate.net
Silicon source: Silicon tetrachloride (SiCl₄) researchgate.net
Fluoride sources: Calcium fluoride (CaF₂), Sodium fluoride (NaF), Aluminum fluoride (AlF₃) researchgate.net
The stoichiometry of these precursors directly impacts the leaching behavior and reactivity of the resulting glass. nih.govresearchgate.net For instance, the ratio of network-forming cations (like Si⁴⁺ and Al³⁺) to network-modifying cations (like Ca²⁺ and Na⁺) influences the stability and ion-release characteristics of the glass. nih.govresearchgate.net Studies have shown that the deviation of the leaching stoichiometry from the pure glass stoichiometry decreases as the relative content of monovalent and divalent network modifiers increases. nih.gov
Table 1: Common Precursors in this compound Synthesis
| Precursor | Chemical Formula | Role |
|---|---|---|
| Aluminum Chloride | AlCl₃ | Aluminum Source |
| Silicon Tetrachloride | SiCl₄ | Silicon Source |
| Calcium Fluoride | CaF₂ | Calcium and Fluoride Source |
| Aluminum Fluoride | AlF₃ | Aluminum and Fluoride Source |
| Sodium Fluoride | NaF | Sodium and Fluoride Source |
| Aluminum Phosphate | AlPO₄ | Aluminum and Phosphate Source |
This table is based on information from reference researchgate.net.
Solid-State Reaction and High-Temperature Synthesis
Solid-state reaction, often involving high temperatures, is a more traditional method for synthesizing ceramic materials like this compound. This technique involves the intimate mixing of solid reactants, which are then heated to high temperatures to induce chemical reactions and phase transformations.
Thermal treatment is a crucial step in both sol-gel and solid-state synthesis to convert the precursor mixture into the desired crystalline or amorphous fluoroaluminosilicate material. This typically involves processes like calcination and heat treatment at specific temperatures and for set durations.
Following a non-hydrolytic sol-gel preparation, the resulting powder is often subjected to heat treatment. For example, a common regimen involves heating at 1,000°C for 4 hours. researchgate.net Thermal analysis techniques like thermogravimetry (TG) and differential thermal analysis (DTA) are used to study the structural changes that occur during heating, revealing constant mass loss as the material transforms. researchgate.net
In solid-state synthesis, the process often starts with melting the raw materials at very high temperatures, such as 1250°C for one hour, followed by rapid quenching in water to form a glass frit. mdpi.com This frit is then pulverized and may undergo further low-temperature heat treatment (e.g., around 200°C) to fine-tune its reactivity and setting time. mdpi.com The sintering temperature significantly affects the final phases present in the material. For instance, in the synthesis of a fluorapatite (B74983) glass-ceramic from a fluoroaluminosilicate glass, diffraction peaks for the fluorapatite phase begin to appear at around 800°C and become well-defined after sintering at 900°C. ansto.gov.au
Table 2: Example Thermal Treatment Conditions
| Synthesis Stage | Temperature (°C) | Duration | Purpose | Reference |
|---|---|---|---|---|
| Post Sol-Gel Heat Treatment | 1000 | 4 hours | Structural Transformation | researchgate.net |
| Solid-State Melting | 1250 | 1 hour | Glass Formation | mdpi.com |
| Low-Temperature Heat Treatment | ~200 | N/A | Adjust Reactivity | mdpi.com |
| Sintering for Crystallization | 800-900 | 3 hours | Phase Formation | ansto.gov.au |
This table provides examples of thermal treatment conditions from various studies.
Fluxing agents are substances added to a ceramic batch to lower its melting or vitrification temperature. In the synthesis of fluoroaluminosilicate glasses, fluoride compounds often act as fluxing agents. biomedpharmajournal.org The presence of fluoride helps to decrease the fusion temperature during synthesis. biomedpharmajournal.org
The type and amount of fluxing agents can influence the structure and properties of the resulting glass. For example, studies on soda-lime scrap-glass as a fluxing agent have shown its potential to replace traditional fluxes like sodium feldspar (B12085585) in certain ceramic formulations. researchgate.net In the context of fluoroaluminosilicate glasses for dental cements, the incorporation of fluoride not only acts as a flux but also plays a crucial role in the material's therapeutic properties. biomedpharmajournal.orgresearchgate.net The amount of fluoride can affect the glass's reactivity, with an optimal content improving the mechanical properties of the final cement. researchgate.net
Advanced Fabrication Techniques
Advanced fabrication techniques for fluoroaluminosilicate compounds have been developed to enhance efficiency, control over material properties, and to produce materials with specific functionalities. These methods offer significant advantages over traditional high-temperature melting processes.
High-Throughput Synthesis Methodologies
While traditional melt-quenching is a common method for producing fluoroaluminosilicate glass, it can be energy and time-intensive, requiring temperatures of 1450°C or higher. cambridge.orggoogle.com Alternative methods that offer faster and more controlled synthesis are increasingly being explored.
The non-hydrolytic sol-gel method is an efficient process for producing fluoroaluminosilicate glass powders at significantly lower temperatures, around 110°C. scispace.comscielo.br This technique allows for precise reaction control and the use of stoichiometric amounts of reactants, which can reduce production costs compared to high-temperature fusion of oxides. scispace.comscielo.br The process involves reacting reagents like aluminum chloride (AlCl3), silicon tetrachloride (SiCl4), and various fluorides in an anhydrous solvent, which facilitates the formation of a homogeneous glass network at a low temperature. scispace.comscielo.br
For specialized applications such as high-power fiber lasers, a modified chemical vapor deposition (MCVD) all-gas-phase fabrication method has been utilized. researchgate.net This technique allows for the synthesis of fluoroaluminosilicate glass cores for optical fibers, demonstrating a high-throughput approach for creating materials with specific optical properties. researchgate.net
Microwave-Assisted Synthesis Approaches
Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating methods for producing fluoroaluminosilicate glasses. mdpi.comresearchgate.net This technique utilizes microwave energy to directly heat the material, leading to faster processing times. mdpi.com
In one study, a calcium fluoroaluminosilicate glass (coded G 023) was successfully synthesized using a microwave melt-quench route and its properties were compared with glasses made by conventional melting (G 021 and G 022). mdpi.comresearchgate.net The research confirmed that microwave melting did not adversely affect the structure or properties of the resulting glass-ionomer cement. mdpi.comresearchgate.net This indicates that microwave synthesis is a viable and potentially more efficient method for producing these materials. researchgate.netrsc.org The primary advantage lies in the speed of the process, as microwave heating can significantly reduce the time required to reach the high temperatures needed for glass formation.
| Parameter | Conventional Melt-Quench | Microwave-Assisted Synthesis | Source |
| Process | Standard high-temperature melting followed by rapid cooling (quenching). | Use of microwave energy for rapid heating and melting. | mdpi.com, researchgate.net |
| Example Glass | G 021 (Ca:Zn), G 022 (Ca:Sr) | G 023 (Ca:Mg) | mdpi.com |
| Outcome | Effective for synthesis but typically more time and energy-consuming. | Did not alter the fundamental structure and properties of the cement. | mdpi.com, researchgate.net |
| Viability | Established, standard method. | Confirmed as a viable and efficient alternative for processing ionomer glasses. | mdpi.com, researchgate.net |
Control over Morphology and Particle Architecture
The morphology and architecture of fluoroaluminosilicate particles are critical determinants of the final properties of materials like dental cements, including their reactivity and mechanical strength. mdpi.commedcraveonline.com Control over these features is achieved through a combination of the initial synthesis method, post-synthesis processing, and careful selection of chemical composition.
The conversion of fluoroaluminosilicate glass into a glass-ceramic is often achieved through sintering, a process of heating glass powders to induce crystallization. nfmjournal.com The resulting microstructure, including the type and size of crystalline phases, is highly dependent on the sintering temperature and duration. For instance, studies have shown that sintering a fluoroaluminosilicate glass at different temperatures leads to the formation of various crystalline phases. ansto.gov.au The fluorapatite phase may begin to appear at around 800°C, with its diffraction peaks becoming well-defined at 900°C. ansto.gov.au At higher temperatures (1000-1100°C), other phases like mullite (B73837) and anorthite (B1171534) can form, which enhance the mechanical and thermal properties of the glass-ceramic. cambridge.orgcambridge.org
| Sintering Temperature | Observed Crystalline Phases | Effect on Material | Source |
| 700°C | Amorphous (no crystalline phases) | Glassy nature is maintained. | ansto.gov.au |
| 800°C | Fluorapatite (weak, broad peaks) | Initial formation of small fluorapatite crystallites. | ansto.gov.au |
| 900°C | Fluorapatite (well-defined peaks) | Increased crystallinity and definition of the fluorapatite phase. | ansto.gov.au |
| 1000 - 1100°C | Fluorapatite, Mullite, Anorthite | Formation of a multi-phase glass-ceramic with improved mechanical and thermal properties. | cambridge.org, cambridge.org |
Following the initial glass formation by melting, the material is typically in the form of a glass frit. ansto.gov.au To achieve the desired particle size for applications like dental cements, this frit is ground into a fine powder. ansto.gov.au High-energy ball milling is a common technique used for this purpose. ansto.gov.au The resulting particles often have an angular and irregular shape, which is characteristic of powders produced by this grinding technology. mdpi.com The particle size distribution is a crucial factor; for luting cements, a mean particle size of less than 15 micrometers is often required. mdpi.com
The chemical composition of the glass itself plays a fundamental role in determining the final architecture. The ratio of key components, such as the Al₂O₃/SiO₂ mass ratio, governs the cement-forming ability of the glass. mdpi.com Furthermore, substituting cations within the glass structure, for example, replacing calcium (Ca) with strontium (Sr) or zinc (Zn), has been shown to alter the reactivity of the glass and subsequently influence the setting characteristics and mechanical properties of the final cement. mdpi.com The fluorine content is also a critical parameter, as it can lower the cross-link density of the glass network. ansto.gov.au
| Glass Code | Key Compositional Feature | Processing Method | Mean Particle Size (µm) | Source |
| G 021 | Ca substituted with Zn (1:1) | Conventional Melt-Quench | 10.48 | mdpi.com |
| G 022 | Ca substituted with Sr (1:1) | Conventional Melt-Quench | 2.19 | mdpi.com |
| G 023 | Ca substituted with Mg (1:1) | Microwave Melt-Quench | 2.65 | mdpi.com |
Structural Elucidation and Advanced Characterization
Crystallographic Analysis Techniques
Crystallographic techniques are fundamental in determining the atomic arrangement within solid materials. For fluoroaluminum silicates, which can exist in both amorphous and crystalline forms, these methods are crucial for phase identification and detailed structural analysis.
X-ray Diffraction (XRD) is a primary analytical technique used to investigate the structure of fluoroaluminum silicate (B1173343) materials. It allows for the identification of crystalline phases, the study of crystallinity, and the determination of the material's physical and chemical characteristics. nih.gov The technique works by directing X-rays at a sample and measuring the angles and intensities of the diffracted beams. carleton.edu The resulting diffraction pattern is unique to the specific crystalline structure. jkdhs.org
In the study of fluoroaluminum silicate glasses, XRD is instrumental in distinguishing between amorphous and crystalline states. scielo.br As-prepared or dried powders typically show a predominantly amorphous structure, confirming their glassy nature. scielo.br However, upon heat treatment at high temperatures, such as 1,000°C, these materials can undergo crystallization. The XRD patterns of heat-treated samples exhibit defined peaks that are characteristic of specific crystalline structures. For example, in some calcium-fluoroaluminosilicate systems, the anorthite (B1171534) (CaAl₂Si₂O₈) crystalline phase has been identified after thermal processing. scielo.br The analysis of these patterns allows researchers to identify the major crystalline products within the material. jkdhs.org
| Material State | Temperature | Observed Structure | Identified Crystalline Phase | Reference |
|---|---|---|---|---|
| Dried Powder | 50 °C | Predominantly Amorphous | N/A | scielo.br |
| Heat-Treated | 1,000 °C | Crystalline | Anorthite (CaAl₂Si₂O₈) | scielo.br |
Dynamic XRD studies involve monitoring the changes in the diffraction pattern of a material as a function of time, temperature, or other environmental variables. These studies are particularly insightful for understanding phase transitions in this compound. Thermal analysis techniques, such as Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC), can identify exothermic peaks at specific temperatures, which are characteristic of the glass crystallization temperature. scielo.br For instance, an exothermic peak observed at 932°C indicates a transition from an amorphous to a crystalline system. scielo.br By performing XRD analysis at temperatures below and above this transition point, the structural evolution of the material can be confirmed, validating the data obtained from thermal analysis. scielo.br This approach allows for a dynamic view of the material's structural changes during heating processes.
Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise and detailed information about the internal lattice of a crystalline substance. carleton.edu Unlike powder XRD, which analyzes a polycrystalline sample, single-crystal XRD uses a single, well-ordered crystal. youtube.com This allows for the unambiguous determination of the unit cell dimensions, bond lengths, bond angles, and the specific positions of atoms within the crystal lattice. carleton.eduyoutube.com
For this compound compounds that can be synthesized as single crystals, this technique offers the potential for complete crystal structure solution and refinement. carleton.edu The interaction of monochromatic X-rays with the crystal produces a diffraction pattern based on Bragg's Law (nλ=2d sinθ). carleton.edu By rotating the crystal and collecting thousands of unique reflections, a three-dimensional model of the atomic arrangement can be constructed. carleton.eduyoutube.com This level of detail is crucial for understanding structure-property relationships in these materials.
Spectroscopic Investigation Methods
Spectroscopic methods probe the local environment of specific atoms, providing complementary information to the long-range order data from crystallographic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective tool for investigating the local structure of this compound glasses. By probing specific atomic nuclei, it provides data on coordination numbers, bonding environments, and the connectivity of the aluminosilicate (B74896) network.
Magic Angle Spinning (MAS) is a solid-state NMR technique that averages out anisotropic interactions, resulting in higher resolution spectra.
²⁷Al MAS-NMR: This technique is used to determine the coordination environment of aluminum atoms. In fluoroaluminosilicate glasses, aluminum is predominantly found in four-coordinate (AlO₄) sites. nih.govresearchgate.net However, in glasses with high fluorine content, an increasing proportion of five- and six-coordinate aluminum can be observed. nih.gov Advanced two-dimensional techniques, such as Triple-Quantum MAS (3QMAS), can be used to resolve crystallographically distinct tetrahedral Al sites, even when conventional MAS spectra are unresolved due to second-order quadrupolar broadening. berkeley.edunih.gov
| Coordination Number | Typical Chemical Shift (ppm) | Structural Unit | Reference |
|---|---|---|---|
| 4 | ~50 to 80 | [AlO₄] | researchgate.net |
| 5 | ~30 to 40 | [AlO₅] | berkeley.edu |
| 6 | ~0 to 10 | [AlO₆] | researchgate.net |
²⁹Si MAS-NMR: The ²⁹Si spectra provide detailed information about the silicate network structure. columbia.edu The chemical shifts are sensitive to the number of bridging oxygen atoms and the nature of the next-nearest neighbor atoms. In fluoroaluminosilicate systems, the spectra often indicate a structure where silicon atoms are connected to aluminum atoms through oxygen bridges. nih.gov Common structural units identified are Q³(3Al), representing a silicon atom with one non-bridging oxygen and three Si-O-Al linkages, and Q⁴(4Al), representing a silicon atom with four Si-O-Al bonds. nih.gov For example, a peak at -100 ppm can be attributed to Si atoms in a Q⁴ environment. scielo.br
| Structural Unit | Description | Typical Chemical Shift (ppm) | Reference |
|---|---|---|---|
| Q³(mAl) | Silicon with 3 bridging oxygens, linked to 'm' Al atoms | Varies with 'm' | nih.gov |
| Q⁴(mAl) | Silicon with 4 bridging oxygens, linked to 'm' Al atoms | -90 to -110 | scielo.brnih.gov |
³¹P MAS-NMR: For fluoroaluminosilicate glasses that also contain phosphate (B84403), ³¹P MAS-NMR is used to probe the local environment of phosphorus. Studies have shown that phosphorus is typically present as Al-O-PO₃²⁻ type species, which suggests local charge compensation between Al³⁺ and P⁵⁺ within the glass structure. nih.gov
¹⁹F MAS-NMR: As a spin-½ nucleus with 100% natural abundance, ¹⁹F is a powerful NMR probe. nsf.gov In fluoroaluminosilicate glasses, ¹⁹F MAS-NMR indicates the presence of various fluorine environments. Signals can be assigned to species such as F-Ca(n), F-Sr(n), and F-Na(n), where fluorine is surrounded by n next-nearest neighbor cations. nih.gov Furthermore, signals corresponding to Al-F-M(n) species are also observed, representing a fluorine atom bonded to aluminum, with a nearby metal cation (M) providing charge balance for the tetrahedral AlO₃F species. nih.gov The proportion of these Al-F-M(n) species tends to increase with higher fluorine content in the glass. nih.gov Importantly, these studies have found no evidence of Si-F bonds in any of the glasses investigated. nih.gov
Infrared and Raman Spectroscopy
FTIR spectroscopy probes the vibrational modes of molecular bonds. When infrared radiation passes through a sample, specific frequencies are absorbed that correspond to the vibrational energies of the bonds present, creating a unique spectral "fingerprint." elsevierpure.com ATR is a sampling technique that allows for the analysis of solid or liquid samples with minimal preparation by bringing them into contact with a high-refractive-index crystal. mdpi.com
For this compound, FTIR/ATR spectroscopy is used to identify the characteristic vibrational modes of its constituent bonds. The natural this compound mineral topaz (B1169500) (Al₂(SiO₄)(F,OH)₂) serves as an excellent model. Its FTIR spectrum displays distinct absorption bands corresponding to Si-O, Al-O, Al-F, and O-H bonds.
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| ~3650 | O-H stretching vibration | mccrone.commeelis-bluetopaz.comresearchgate.net |
| ~1162 | Al-O-H bending mode | researchgate.net |
| ~950 | Si-O stretching modes | researchgate.net |
| ~870 | Shifted Si-O-H bonding peak | mccrone.com |
| ~628 | Al-O-Si bending vibrations | researchgate.net |
| ~550 | O-Si-O bending vibrations / Al-O stretching | researchgate.net |
| ~457 | Si-O-Si bending vibrations | researchgate.net |
These spectral features allow for the confirmation of the material's identity and can be used to study variations in composition, such as the ratio of fluoride (B91410) to hydroxide (B78521) ions. mindat.org
Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light (Raman scattering). researchgate.net It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms, making it well-suited for analyzing the inorganic framework of materials like this compound.
Analysis of topaz reveals a series of sharp Raman peaks that characterize its crystal structure. The primary vibrations are associated with the SiO₄ tetrahedra and the Al(O,F)₆ octahedra.
| Raman Shift (cm⁻¹) | Assignment | Reference |
|---|---|---|
| ~937, 919 | Symmetric Si-O stretching modes of the SiO₄ tetrahedron | researchgate.netresearchgate.net |
| ~510-560 | Al-O stretching modes | jm-derochette.be |
| ~404, 455 | Bending modes of the SiO₄ tetrahedron | researchgate.net |
| ~335 | Other Si-O vibration modes | researchgate.net |
| ~325 | Al-F stretching modes | meelis-bluetopaz.com |
| ~244-294 | Translational modes of the SiO₄ tetrahedra (lattice vibrations) | researchgate.net |
Raman spectroscopy can effectively distinguish this compound from other minerals and can be used to study structural disorder and the effects of impurities or irradiation on the crystal lattice. meelis-bluetopaz.com
Photoemission Spectroscopy
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. lehigh.edu The sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and their binding energy is calculated. The binding energy is unique to each element and is sensitive to the element's oxidation state and local chemical environment.
For this compound, XPS provides a direct method to:
Confirm Elemental Composition: Identify the presence of Al, Si, O, and F on the material's surface.
Determine Chemical States: Small shifts in the binding energies (chemical shifts) of the Al 2p, Si 2p, O 1s, and F 1s peaks can distinguish between different bonding environments. For example, the O 1s spectrum can often be resolved into components corresponding to bridging and non-bridging oxygens. elsevierpure.com
Quantify Surface Stoichiometry: The relative intensities of the photoelectron peaks can be used to determine the surface atomic concentrations of the constituent elements.
| Core Level | Typical Binding Energy (eV) | Information Provided |
|---|---|---|
| Al 2p | ~74-75 | Confirms presence of aluminum; shifts indicate coordination (e.g., tetrahedral vs. octahedral). |
| Si 2p | ~102-103 | Confirms presence of silicon; shifts reflect the nature of the SiO₄ network. |
| O 1s | ~531-533 | Can be deconvoluted to distinguish bridging (e.g., Si-O-Si, Si-O-Al) from non-bridging oxygen environments. |
| F 1s | ~685-687 | Confirms presence of fluorine; shifts can indicate bonding to Al vs. other cations. |
Note: Absolute binding energy values can vary slightly depending on instrument calibration and charge correction methods. The data presented are representative values for aluminosilicate and fluoride-containing materials. elsevierpure.comgia.edu
X-ray Photoemission Spectroscopy (XPS) for Surface Chemical State Analysis
X-ray Photoemission Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. libretexts.orgmdpi.comlehigh.edu In the analysis of materials like this compound, XPS provides critical insights into the surface chemistry, which can differ significantly from the bulk composition and can influence the material's interaction with its environment.
The binding energies of the core electrons are characteristic of each element. Small shifts in these binding energies, known as chemical shifts, provide information about the oxidation state and local chemical environment of the atoms. lehigh.edu For fluoroaluminum silicates, XPS can be used to distinguish between different bonding arrangements of aluminum, silicon, oxygen, and fluorine on the surface.
In studies of related aluminum fluoride compounds, distinct binding energies for the Al 2p peak have been observed, which can be correlated with the local geometric structure of the Al³⁺ sites. For instance, theoretical calculations for α- and β-AlF₃ have shown that different surface Al³⁺ sites can contribute to Al 2p binding energy peaks at approximately 77.1 eV and 76.1 eV, respectively. The F 1s binding energy in these materials is typically observed around 686.7 eV. researchgate.net Analysis of leucite-reinforced feldspathic ceramics, which are also silicate-based materials, has revealed a silica-rich surface layer, identified by the relative atomic concentrations of elements like silicon, aluminum, oxygen, potassium, and sodium. nih.gov
For aluminosilicate glasses, XPS has been instrumental in identifying and quantifying non-bridging oxygen atoms, which are indicative of the degree of polymerization of the silicate network. lehigh.edu The analysis of the O 1s and Si 2p core level spectra can reveal subtle changes in the glass structure. nih.gov While specific XPS data for this compound is not extensively documented in publicly available literature, the principles derived from the analysis of its constituent components and similar materials provide a framework for its characterization. The surface of this compound is expected to be analyzed for the atomic concentrations of Al, Si, O, and F to determine its surface stoichiometry and to identify the chemical states of these elements through their binding energy shifts.
Ultraviolet Photoemission Spectroscopy (UPS) for Electronic Structure and Surface Interactions
Ultraviolet Photoemission Spectroscopy (UPS) is a powerful technique for probing the electronic structure of the valence band of solids. universallab.orgpsu.edu By using a low-energy ultraviolet photon source, typically a helium discharge lamp, UPS excites the emission of valence electrons from the near-surface region of a material (approximately 1 nm). psu.edu The kinetic energy of these emitted photoelectrons is analyzed to provide information about the density of states in the valence band, the work function, and the ionization potential of the material. universallab.orgpsu.edu
The primary applications of UPS include:
Determining the Valence Band Maximum (VBM): This is the highest occupied energy state below the Fermi level and is a crucial parameter for understanding the electronic properties of semiconductors and insulators. psu.edu
Measuring the Work Function (Φ): The work function is the minimum energy required to remove an electron from the surface of a solid to a point in the vacuum immediately outside the surface. universallab.org
Characterizing Surface Adsorption and Reactions: UPS is highly sensitive to changes in the surface electronic structure that occur upon the adsorption of molecules, making it a valuable tool for studying surface chemistry and interactions. universallab.org
While XPS provides information on the core-level electrons and is used for elemental and chemical state analysis, UPS focuses on the valence electrons, which are directly involved in chemical bonding and determine the material's electronic and optical properties. universallab.org The analysis of UPS spectra can be more complex than that of XPS spectra due to the influence of the final density of states and the potential for overlapping features from different valence orbitals. ucl.ac.uk
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is a technique used to determine the local geometric and/or electronic structure of matter. researchgate.net XAS is element-specific and can be applied to crystalline and amorphous materials, making it particularly useful for studying glasses and disordered systems. mdpi.com The technique is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). mdpi.comyoutube.com
X-ray Absorption Near-Edge Structure (XANES) The XANES region, which is close to the absorption edge, provides information about the oxidation state and coordination chemistry of the absorbing atom. researchgate.net The shape and position of the absorption edge are sensitive to the local electronic structure and the geometry of the first coordination shell. researchgate.net For this compound, XANES at the Al K-edge and Si K-edge could be used to determine the coordination number and symmetry of aluminum and silicon atoms (e.g., tetrahedral vs. octahedral coordination for aluminum).
Extended X-ray Absorption Fine Structure (EXAFS) The EXAFS region consists of oscillations in the absorption coefficient at energies above the absorption edge. These oscillations result from the scattering of the outgoing photoelectron by neighboring atoms. mdpi.com Analysis of the EXAFS signal can provide quantitative information about the number, type, and distance of neighboring atoms in the local environment of the absorbing atom. kent.ac.uk In the context of this compound, EXAFS could be used to determine the bond lengths of Al-O, Si-O, and Al-F pairs and the coordination numbers of Al and Si.
Studies on silicate glasses have demonstrated the power of XAS in elucidating the structural environments of various cations. For example, in aluminosilicate glasses, Al has been shown to occur in tetrahedral coordination. researchgate.net XAS studies of fluoride salts have also been used to probe the local electronic structure and coordination environment. escholarship.org While specific XAS data for this compound is not widely published, the application of this technique would provide detailed insights into its short-range atomic structure.
| Technique | Information Obtained | Application to this compound |
| XANES | Oxidation state, coordination geometry | Determine coordination of Al (e.g., tetrahedral, octahedral) and Si. |
| EXAFS | Bond distances, coordination numbers, types of neighboring atoms | Measure Al-O, Si-O, Al-F bond lengths and coordination numbers. |
Photoluminescence (PL) Spectroscopy
Photoluminescence (PL) spectroscopy is a non-destructive technique that investigates the electronic structure of materials by analyzing the light emitted after excitation with photons. aps.org When a material absorbs photons, electrons are excited to higher energy states. The subsequent radiative decay of these electrons back to lower energy states results in the emission of light, or photoluminescence. aps.org The PL spectrum provides information about the energy levels, defect states, and recombination mechanisms within the material. aps.org
In the context of undoped silicate and aluminosilicate materials, intrinsic luminescence can be observed, which is often related to structural defects or the local environment of the constituent atoms. For example, studies on undoped alkali-niobate aluminosilicate glasses have shown intense visible emission under UV excitation, which is associated with charge transfer transitions involving the oxygen and niobium ions. mdpi.comnih.govresearchgate.net The characteristics of this emission, such as its intensity and the position of the emission peak, are sensitive to the composition and structure of the glass. nih.gov
While specific photoluminescence studies on undoped this compound are not extensively reported, it is expected that its PL properties would be influenced by:
The Aluminosilicate Network: The connectivity and bond angles of the SiO₄ and AlO₄ tetrahedra can create localized states that may act as luminescence centers.
The Presence of Fluorine: Fluorine can modify the glass network and influence the nature and concentration of defects, which in turn can affect the photoluminescence properties.
Impurities and Defects: Trace impurities or point defects, such as oxygen vacancies or non-bridging oxygen atoms, can act as radiative recombination centers.
A typical PL study would involve measuring the emission spectrum at a fixed excitation wavelength and the excitation spectrum by monitoring a specific emission wavelength. The data obtained can help to identify the energy levels involved in the luminescence process and to understand the influence of the material's structure on its optical properties.
| Parameter | Information Provided |
| Emission Spectrum | Energy of emitted photons, revealing information about the electronic transitions and defect states. |
| Excitation Spectrum | Efficiency of different photon energies in producing luminescence, indicating the absorption bands responsible for the emission. |
| Luminescence Lifetime | The time it takes for the luminescence intensity to decay, providing insights into the recombination mechanisms (radiative vs. non-radiative). |
| Quantum Yield | The ratio of emitted photons to absorbed photons, quantifying the efficiency of the luminescence process. |
Microscopic and Morphological Characterization
Scanning Electron Microscopy (SEM) for Surface Morphology and Microstructure
Scanning Electron Microscopy (SEM) is a versatile technique used to obtain high-resolution images of the surface of a sample. azom.com It works by scanning the surface with a focused beam of electrons and detecting the signals that result from the interaction of the electrons with the sample. azom.com The most common signals detected are secondary electrons, which produce images of the surface topography, and backscattered electrons, which provide contrast based on the atomic number of the elements in the sample. azom.com
SEM is widely used in materials science to characterize the morphology, microstructure, and particle size of powders, ceramics, and other solid materials. azom.comnih.gov In the study of this compound, SEM can provide valuable information about:
Particle Shape and Size Distribution: For this compound powders, SEM can reveal the morphology of the individual particles (e.g., spherical, irregular, angular) and their size distribution. researchgate.net
Surface Texture and Porosity: High-magnification SEM images can show the fine details of the surface texture, including roughness, the presence of pores, and any surface features resulting from the synthesis process. nih.govnih.gov
Microstructure of Ceramics: For sintered this compound ceramics, SEM can be used to examine the grain structure, grain boundaries, porosity, and the presence of any secondary phases. nih.govresearchgate.net
In a study on calcium-fluoroaluminosilicate glass fillers for dental composites, SEM was used to measure the morphology of the glass particles. researchgate.net The images provided a high-magnification view that was helpful in characterizing the prepared glasses. researchgate.net The analysis of the microstructure of ceramic materials is crucial as it often dictates their mechanical and physical properties. azom.com For example, the grain size and distribution in a ceramic can be quantified from SEM images with material contrast. azom.com
| SEM Analysis | Information Obtained |
| Secondary Electron Imaging | Topographical information, including surface morphology, particle shape, and texture. |
| Backscattered Electron Imaging | Compositional contrast, highlighting areas with different average atomic numbers. |
| Energy-Dispersive X-ray Spectroscopy (EDS) | Elemental composition of the sample, often used in conjunction with SEM for chemical microanalysis. |
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a powerful microscopy technique that uses a beam of electrons transmitted through an ultra-thin specimen to form an image. nih.gov TEM can provide much higher resolution images than SEM, allowing for the visualization of features at the nanoscale. nih.gov In addition to imaging, TEM can also be used to obtain electron diffraction patterns, which provide information about the crystalline structure of the material. nih.govwikipedia.orggovinfo.gov
For the characterization of this compound, TEM can be employed to investigate:
Crystalline Structure and Defects: High-resolution TEM (HRTEM) can be used to visualize the atomic lattice of crystalline phases within the material. nih.gov This allows for the identification of the crystal structure, as well as the characterization of any crystal defects such as dislocations, stacking faults, or grain boundaries.
Nanoparticle Characterization: If the this compound is in the form of nanoparticles, TEM can be used to determine their size, shape, and crystallinity.
Phase Identification: Selected Area Electron Diffraction (SAED) patterns obtained in the TEM can be used to identify the crystalline phases present in the sample by measuring the lattice parameters. wikipedia.org
Amorphous vs. Crystalline Nature: TEM can distinguish between amorphous and crystalline regions within the material. Amorphous materials will produce diffuse rings in the diffraction pattern, while crystalline materials will produce a pattern of sharp spots.
While specific TEM studies focused solely on this compound are not widely available, the technique has been used to characterize related aluminosilicate materials. For instance, TEM has been used to study the physicochemical properties of natural feldspar (B12085585) and mica, which are aluminosilicates. researchgate.net In the context of materials science, TEM is a standard tool for evaluating the quality of crystals and understanding their growth mechanisms. nih.gov
| TEM Technique | Information Provided |
| Bright-Field/Dark-Field Imaging | Provides contrast based on diffraction, allowing for the visualization of grains, phases, and defects. |
| High-Resolution TEM (HRTEM) | Images the atomic lattice, revealing crystal structure and defects at the atomic scale. |
| Selected Area Electron Diffraction (SAED) | Provides diffraction patterns from a selected area of the sample for crystal structure and phase identification. |
| Energy-Dispersive X-ray Spectroscopy (EDS) | Can be coupled with TEM to provide elemental analysis at the nanoscale. |
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. biomatj.com For fluoroaluminum silicates, these methods are crucial for determining thermal stability, phase transitions, and decomposition behavior. biomatj.com
Thermogravimetric Analysis (TGA) is a fundamental technique for evaluating the thermal stability of materials by measuring changes in mass as a function of temperature. mdpi.com In the analysis of aluminosilicate compounds, TGA reveals distinct stages of mass loss corresponding to different physical and chemical processes.
A typical TGA curve for an as-synthesized aluminosilicate mesophase often shows the following events:
Below 150°C: A mass loss attributed to the desorption of physisorbed water or residual solvents. researchgate.net
200°C to 500°C: A significant mass loss corresponding to the decomposition and removal of organic components, such as surfactants (e.g., cetyltrimethylammonium ions) used during synthesis. researchgate.net
Above 200°C (for calcined samples): A smaller mass loss may be observed, which is due to the dehydroxylation of the aluminosilica framework. researchgate.net
The technique can also be used to determine the relative proportions of organic and inorganic components within a composite material. researchgate.net TGA results for Calcium-Fluoroaluminosilicate Glass have shown it to possess good thermal stability. researchgate.net
Table 1: TGA Mass Loss Events in Aluminosilicate Materials
| Temperature Range | Event | Description | Source |
|---|---|---|---|
| <150°C | Desorption | Loss of physically adsorbed water and/or residual solvents. | researchgate.net |
| 200°C - 500°C | Decomposition | Removal of organic surfactants used in synthesis. | researchgate.net |
| >200°C | Dehydroxylation | Loss of hydroxyl groups from the aluminosilicate structure in calcined samples. | researchgate.net |
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are techniques used to measure changes in a material's properties with temperature, including phase transitions, melting, and crystallization. biomatj.com DSC measures the heat flow into or out of a sample, allowing for the detection of transitions such as melts, glass transitions, and curing events. wisc.edu DTA has been employed to determine the temperature increases that occur during the setting of dental materials, including silicates and glass ionomers. nih.gov
For fluoroaluminosilicate glasses, these techniques provide critical data on their thermal behavior. In studies of Calcium-Fluoroaluminosilicate Glass, DTA has shown that both the glass transition temperature (Tg) and the crystallization temperature (Tc) decrease as the content of Calcium Fluoride (CaF2) increases. researchgate.net For more complex silicate glasses, Temperature-Modulated DSC (TM-DSC) is a valuable tool that can separate overlapping thermal transitions and improve sensitivity, aiding in the determination of transition temperatures and heat capacity. arxiv.orgscispace.com
Table 2: Effect of CaF₂ Content on Thermal Properties of Calcium-Fluoroaluminosilicate Glass
| Parameter | Effect of Increasing CaF₂ Content | Analytical Technique | Source |
|---|---|---|---|
| Glass Transition Temperature (Tg) | Decreases | DTA | researchgate.net |
| Crystallization Temperature (Tc) | Decreases | DTA | researchgate.net |
Thermography is a non-contact imaging technique that detects infrared radiation emitted from an object to create a two-dimensional map of its surface temperature. nih.govmdpi.com The technology relies on capturing and analyzing thermal data, where temperature differences can be visualized in an image called a thermogram. nih.govnipne.ro While direct studies on this compound are not prevalent, the technique is widely applied to related materials like silica (B1680970)/phenolic composites to assess heat transfer properties. researchgate.net
The principle behind thermography is that pathological or chemical processes can generate heat, altering the surface temperature. nih.govnipne.ro This allows for the monitoring of thermal dynamics. For example, infrared thermal imaging has been used to map the local surface temperature dynamics of fused silica under laser irradiation to understand energy deposition and diffusion. osti.gov This method could be applied to this compound to study its thermal conductivity, map temperature distributions during curing or setting reactions, and identify areas of localized heating due to structural or chemical changes.
Elemental and Compositional Analysis
X-ray Fluorescence (XRF) spectrometry is a powerful, non-destructive analytical technique used for the routine elemental analysis of rocks, minerals, and glasses. carleton.edu It is a standard method for determining the bulk chemical composition of major and trace elements in silicate and aluminosilicate materials. researchgate.netrigaku.com
The fundamental principle of XRF involves irradiating a sample with a high-energy X-ray beam. carleton.edu This causes atoms in the sample to eject inner-shell electrons. The resulting vacancies are filled by outer-shell electrons, a process that releases energy in the form of secondary, fluorescent X-rays. carleton.edu The energy of these emitted X-rays is characteristic of each element, and their intensity is proportional to the element's concentration. carleton.edu
For accurate analysis of silicate materials, which can be heterogeneous, a fusion method is often employed for sample preparation. rigaku.com This involves dissolving the sample in a flux (e.g., a lithium borate (B1201080) salt) and casting it into a homogeneous glass disc, which eliminates mineralogical and particle size effects. rigaku.com XRF is noted for its precision and speed compared to traditional wet chemical methods. osti.gov Wavelength dispersive X-ray fluorescence (WDXRF) spectrometers are commonly used, offering high spectral resolution and sensitivity. rigaku.com
Table 3: Typical Oxides Quantified by XRF in Aluminosilicate Analysis
| Oxide | Chemical Formula |
|---|---|
| Silicon Dioxide | SiO₂ |
| Aluminum Oxide | Al₂O₃ |
| Iron(III) Oxide | Fe₂O₃ |
| Calcium Oxide | CaO |
| Magnesium Oxide | MgO |
| Sodium Oxide | Na₂O |
| Potassium Oxide | K₂O |
Note: This table represents common oxides found in aluminosilicates; specific compositions of this compound would also include fluorine, which can be analyzed by XRF.
Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping and Distribution
Energy Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique coupled with scanning electron microscopy (SEM) used to determine the elemental composition of a sample. nih.govresearchgate.net In the characterization of this compound, EDS is employed to identify the constituent elements and to visualize their spatial distribution across the material's surface. When the electron beam of an SEM strikes the sample, it excites electrons in the atoms, causing them to be ejected from their shells. The vacancy is filled by an electron from a higher energy shell, and the excess energy is released as an X-ray. The energy of this X-ray is characteristic of the element from which it was emitted.
The primary application of EDS for this compound is to confirm the presence and map the distribution of key elements such as Aluminum (Al), Silicon (Si), Fluorine (F), and Oxygen (O), as well as other intentionally added elements like Calcium (Ca), Sodium (Na), or Phosphorus (P) that modify the material's properties. nih.govresearchgate.net The technique provides semi-quantitative data on the elemental composition, often expressed as weight percent (wt%) or atomic percent (at.%).
Elemental mapping generates images that show the distribution of each element over a selected area of the sample. thermofisher.combruker.com For this compound, these maps are crucial for assessing the homogeneity of the glass matrix. For instance, EDS mapping can reveal whether fluorine and aluminum are evenly distributed or if they form distinct phases or clusters within the silicate network. researchgate.net In studies of bioactive glasses, EDS mapping can also track the distribution of elements like calcium and phosphorus on the material's surface after immersion in simulated body fluid, providing insights into its bioactivity. researchgate.net
Below is a representative data table illustrating typical EDS analysis results for a this compound glass used in a dental restorative material.
| Element | Symbol | Atomic % | Weight % |
|---|---|---|---|
| Oxygen | O | 55.8 | 42.1 |
| Silicon | Si | 18.5 | 24.5 |
| Aluminum | Al | 10.2 | 13.0 |
| Calcium | Ca | 8.5 | 16.0 |
| Fluorine | F | 7.0 | 4.4 |
Inductively Coupled Plasma (ICP) Techniques
ICP-Mass Spectrometry (ICP-MS) for Trace Element Analysis and Speciation
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive analytical method capable of detecting metals and non-metals at minute concentrations, often down to parts-per-trillion levels. youtube.comnih.gov The technique combines a high-temperature ICP source to ionize atoms in a sample with a mass spectrometer to separate and quantify the ions. For this compound materials, ICP-MS is invaluable for determining the presence and concentration of trace elements, which can be impurities from raw materials or dopants added to confer specific properties.
The analysis of silicate matrices by ICP-MS requires complete dissolution of the sample, often using strong acids like hydrofluoric acid (HF). nih.govresearchgate.net However, this can lead to the loss of volatile species, such as certain silicon compounds, which must be carefully managed to ensure accuracy. mdpi.com One method involves the precipitation of silicon as sodium fluorosilicate (Na₂SiF₆) to remove the bulk silicon matrix, which can cause interferences in the analysis of other trace elements. umass.edu
ICP-MS is also a powerful tool for speciation analysis, which is the identification and quantification of the different chemical forms of an element in a sample. nih.govthermofisher.com When coupled with a separation technique like ion chromatography (IC), IC-ICP-MS can determine the different ionic forms of elements released from a this compound glass into an aqueous environment. This is particularly relevant for assessing the biocompatibility and therapeutic effects of materials used in dental and medical applications.
The table below shows hypothetical results from an ICP-MS analysis of a high-purity this compound glass, demonstrating its capability to quantify ultra-trace impurities.
| Trace Element | Symbol | Concentration (µg/g) | Detection Limit (µg/g) |
|---|---|---|---|
| Lead | Pb | 0.85 | 0.01 |
| Cadmium | Cd | <0.005 | 0.005 |
| Arsenic | As | 0.21 | 0.02 |
| Uranium | U | 0.04 | 0.001 |
| Thorium | Th | 0.09 | 0.001 |
ICP-Optical Emission Spectroscopy (ICP-OES) for Elemental Quantification
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES) is a robust and widely used technique for the quantitative determination of elemental composition. unine.chresearchgate.net Like ICP-MS, it uses an argon plasma to excite atoms to higher energy levels. As these atoms relax, they emit light at characteristic wavelengths. An optical spectrometer measures the intensity of this emitted light, which is directly proportional to the concentration of the element in the sample.
ICP-OES is particularly well-suited for quantifying major and minor elements in this compound glasses, with typical detection limits in the parts-per-billion to parts-per-million range. unine.ch It is less sensitive than ICP-MS but is often more tolerant of samples with high salt content and is subject to fewer complex spectral interferences. youtube.com
A key application of ICP-OES in the study of fluoroaluminum silicates is the analysis of ion release kinetics. pafmj.org For example, in dental glass ionomer cements, the release of fluoride, aluminum, calcium, and strontium ions into an aqueous environment is critical to their therapeutic function. By measuring the concentration of these ions in a solution over time, ICP-OES provides quantitative data on the material's leaching behavior. pafmj.org Research has shown that surface treatments, such as acid washing, can significantly alter the release profiles of these ions. pafmj.org
The following table presents data from a study on ion release from a raw and an acid-washed this compound glass after 24 hours in deionized water, as quantified by ICP-OES. pafmj.org
| Ion | Raw Glass (µg/mL) | Acid-Washed Glass (µg/mL) |
|---|---|---|
| Fluoride (F⁻) | 15.2 | 25.8 |
| Aluminum (Al³⁺) | 1.8 | 3.1 |
| Strontium (Sr²⁺) | 8.5 | 5.4 |
| Calcium (Ca²⁺) | 6.3 | 3.9 |
High Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a molecule's elemental formula based on its exact mass. While more commonly applied to organic molecules, its principles are applicable to the characterization of inorganic compounds and clusters. In the context of this compound, HRMS could theoretically be used to analyze ionic fragments or clusters from the glass network. This can provide insights into the short- and medium-range atomic ordering within the amorphous structure.
Techniques like Secondary Ion Mass Spectrometry (SIMS) combined with a high-resolution analyzer (such as a time-of-flight or Orbitrap analyzer) could be used to probe the surface of the material. By bombarding the surface with a primary ion beam, secondary ions (atomic and molecular fragments) are ejected and can be analyzed with high mass accuracy. This would allow for the differentiation of ionic clusters with very similar nominal masses, such as Si₂O₂F₃⁻ vs. AlSiOF₅⁻, helping to elucidate the specific bonding environments of fluorine within the aluminosilicate network. Such detailed structural information is complementary to data obtained from techniques like solid-state NMR.
Surface Area and Porosity Analysis (e.g., BET Theory)
The surface area and porosity of a material are critical physical properties that influence its behavior in applications such as catalysis, adsorption, and as a bioactive material. intertek.com The Brunauer-Emmett-Teller (BET) theory is the most common method used to determine the specific surface area of solid and porous materials. lucideon.com The technique involves the adsorption of an inert gas, typically nitrogen, onto the material's surface at cryogenic temperatures (77 K). intertek.com By measuring the amount of gas adsorbed at various pressures, a monolayer capacity can be calculated, which is then used to determine the total surface area.
For this compound materials, BET analysis provides quantitative data on their surface texture. A high surface area may enhance the reactivity of the glass, for example, by promoting faster ion exchange with the surrounding environment in bioactive applications. intertek.com
Further analysis of the gas adsorption isotherm, using models such as the Barrett-Joyner-Halenda (BJH) method, can yield information about the pore size distribution and total pore volume. lucideon.com This is particularly relevant for mesoporous (pore size 2-50 nm) and microporous (<2 nm) fluoroaluminum silicates designed for specific applications. mahidol.ac.th The characterization of porosity is essential for understanding how fluids and biological entities interact with the material.
The data table below shows typical results from a BET and BJH analysis of a synthesized mesoporous aluminum silicate powder, illustrating the type of information obtained from this analysis. researchgate.net
| Parameter | Value | Unit |
|---|---|---|
| BET Specific Surface Area | 450.7 | m²/g |
| BJH Adsorption Cumulative Pore Volume | 0.68 | cm³/g |
| BJH Adsorption Average Pore Diameter | 6.0 | nm |
Computational Chemistry and Theoretical Modeling
Quantum Mechanical Approaches for Electronic Structure
Quantum mechanical methods are fundamental to understanding the electronic structure of materials, which in turn governs their chemical and physical properties. opticsjournal.net These approaches solve the Schrödinger equation to provide detailed information about electron distribution and energy levels. opticsjournal.net
Density Functional Theory (DFT) is a prominent quantum mechanical method used to study the electronic structure of atoms, molecules, and solids. scispace.comnih.gov It is based on the principle that the total energy of a system is a functional of its electron density. scispace.com DFT calculations can be used to optimize molecular structures, predict reaction mechanisms, and analyze material properties. opticsjournal.netrsc.org
In the context of fluoroaluminum silicates, DFT can elucidate the nature of the bonding between aluminum, silicon, fluorine, and oxygen atoms. For instance, DFT studies on silica (B1680970) and aluminosilicate (B74896) surfaces have been used to investigate the adsorption of various molecules, providing insights into surface reactivity. rsc.orgresearchgate.netatlantis-press.com First-principles DFT calculations have been employed to determine the most stable adsorption sites for atoms on silica surfaces, revealing that the adsorption energy is influenced by the local atomic environment. atlantis-press.com The addition of aluminum to the silica structure can further modify the electronic properties and adsorption energies. atlantis-press.com
The electronic structure principles derived from DFT help in understanding concepts like electronegativity and chemical reactivity, which are crucial for predicting how fluoroaluminum silicates will interact with their environment. scispace.com
Molecular Dynamics Simulations for Dynamic Processes
Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of materials over time. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles, providing insights into processes such as diffusion, phase transitions, and structural rearrangements. researchgate.netacs.org
MD simulations have been successfully applied to study fluoroaluminosilicate glasses. researchgate.netosti.gov These simulations are particularly useful for understanding the complex mechanisms of phase separation and nanocrystal formation within the glass matrix. researchgate.net For example, MD studies have shed light on the structural origins of BaF₂ nanocrystal formation in phase-separated fluoroaluminosilicate glass, which is important for the design of glass-ceramics for luminescence applications. opticsjournal.netresearchgate.net
Simulations can reveal how the composition of the glass, such as the concentration of fluorine and the presence of different cations, influences the atomic-level interactions and dynamics that drive phase separation. researchgate.netosti.gov Researchers have used MD to investigate the effect of substituting CaO for Na₂O on fluorine retention in aluminosilicate glasses, finding that fluorine has a higher preference to bond with Ca²⁺ than Na⁺. osti.gov
The following table summarizes key parameters and findings from MD simulations of fluoroaluminosilicate systems.
| System | Simulation Focus | Key Findings |
| Ba²⁺ and La³⁺ containing fluoroaluminosilicate glasses | Phase separation and nanocrystal formation | Fluoride (B91410) phase separation was observed in all simulated samples, providing insights into the structural origins of nanocrystal formation. researchgate.net |
| Fluoride containing aluminosilicate nuclear waste glasses | Fluorine incorporation and retention | Fluorine shows a higher preference for bonding to Ca²⁺ over Na⁺, suggesting a strategy to improve fluorine retention in the glass. osti.gov |
| Eu-doped fluorosilicate glass-ceramics | Design of spectral conversion materials | MD simulations guided the design of glass-ceramics with high transparency and photoluminescence by optimizing the local environment of Eu²⁺ ions. bohrium.com |
These simulations provide a virtual laboratory to explore the structure-property relationships in fluoroaluminum silicate (B1173343) materials, aiding in the rational design of new materials with desired functionalities. researchgate.net
Adsorption Isotherm Modeling (e.g., Langmuir, Freundlich, BET, DFT)
Adsorption isotherm models are mathematical equations used to describe the equilibrium relationship between the amount of a substance adsorbed onto a solid surface and its concentration in the surrounding fluid at a constant temperature. ku.ac.ke These models are crucial for understanding and predicting the performance of materials in applications such as water purification and catalysis.
Langmuir Isotherm: The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical adsorption sites. d-nb.inforesearchgate.net
Freundlich Isotherm: The Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation. d-nb.inforesearchgate.net
Brunauer-Emmett-Teller (BET) Isotherm: The BET model extends the Langmuir theory to multilayer adsorption and is widely used to determine the specific surface area of porous materials. ddni.roresearchgate.net
Density Functional Theory (DFT) based models: These models provide a more detailed description of the adsorption process by considering the molecular interactions between the adsorbate and the adsorbent surface.
Studies on the removal of fluoride from aqueous solutions using various aluminosilicate-based adsorbents have shown that the adsorption data can often be well-described by the Langmuir and Freundlich models. ku.ac.ked-nb.inforesearchgate.net For instance, the adsorption of fluoride on hydrothermally treated aluminosilicate clay has been shown to fit both Langmuir and Freundlich isotherms, suggesting a complex adsorption process involving both monolayer and heterogeneous surface adsorption. researchgate.net
The following table presents representative parameters from adsorption isotherm modeling for fluoride on aluminosilicate-based materials.
| Adsorbent | Isotherm Model | q_max (mg/g) | K_L (L/mg) | K_F ((mg/g)(L/mg)^(1/n)) | n | R² |
| Nano γ-alumina | Langmuir | 26.35 | 0.836 | - | - | >0.99 |
| Nano γ-alumina | Freundlich | - | - | 12.5 | 3.03 | >0.99 |
| Siliceous Mineral (M1) | Langmuir | 12.4 | - | - | - | 0.9991 |
| Siliceous Mineral (M1) | Freundlich | - | - | - | - | 0.9934 |
| La(III)-modified zeolite (303 K) | Langmuir | 20.83 | - | - | - | 0.978 |
| La(III)-modified zeolite (303 K) | Freundlich | - | - | - | - | 0.902 |
| Al³⁺-modified bentonite (B74815) clay | Langmuir | - | - | - | - | 0.97 |
| Al³⁺-modified bentonite clay | Freundlich | - | - | - | - | 0.96 |
| Hydrothermally treated aluminosilicate clay | Langmuir & Freundlich | 1.75 | - | - | - | 0.98 |
Data compiled from various sources on fluoride adsorption on aluminosilicate materials. ku.ac.ked-nb.inforesearchgate.netcsu.edu.cnresearchgate.net
These models are essential tools for evaluating the adsorption capacity and efficiency of fluoroaluminum silicate materials for various applications.
Reaction Kinetics Modeling (e.g., Arrhenius, Avrami–Erofeev models)
Reaction kinetics modeling is used to understand the rates and mechanisms of chemical reactions. For solid-state transformations, such as those that can occur in fluoroaluminum silicates during synthesis or thermal treatment, models like the Arrhenius and Avrami–Erofeev equations are particularly relevant.
The Arrhenius equation describes the temperature dependence of reaction rates. It relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A). researchgate.net
The Avrami–Erofeev model is used to describe the kinetics of solid-state reactions, including crystallization and phase transformations. acs.org It considers the nucleation and growth of new phases and is often applied to processes like the hydrothermal synthesis of zeolites. acs.orgacs.org The model is expressed as:
α = 1 - exp(-kt)ⁿ
where α is the fraction of material transformed, k is the rate constant, t is time, and n is the Avrami exponent, which provides insight into the dimensionality of the crystal growth. acs.org
Kinetic studies of the synthesis and modification of aluminosilicate zeolites have successfully employed these models. For example, the Avrami–Erofeev model has been used to analyze the kinetics of the assembly-disassembly-organization-reassembly (ADOR) process in zeolites, revealing that the Avrami exponent 'n' can indicate the dimensionality of the growth process. acs.org An 'n' value of 3 suggests three-dimensional growth, while values of 2 and 1 correspond to two- and one-dimensional growth, respectively. acs.org
The following table provides an example of kinetic parameters obtained from the Avrami-Erofeev model for the rearrangement of a germanosilicate zeolite, which serves as an analogue for understanding potential transformations in fluoroaluminum silicates.
| Reaction Temperature (°C) | Avrami Exponent (n) | Rate Constant (k, min⁻¹) | Dimensionality of Growth |
| 100 | 3 | - | Three-dimensional |
| 92 | 2 | 0.405 | Two-dimensional |
| 85 | 2 | - | Two-dimensional |
| 81 | 2 | - | Two-dimensional |
| 77 | 2 | - | Two-dimensional |
| 70 | 2 | - | Two-dimensional |
| 100 (with fresh water) | 1 | 0.405 | One-dimensional |
Data adapted from a study on the ADOR synthesis of zeolites. acs.org
These kinetic models are invaluable for optimizing the synthesis conditions of this compound materials to achieve desired structures and properties.
Thermodynamic Modeling of Complexation and Exchange Reactions (e.g., MINTEQA2)
Thermodynamic modeling is essential for predicting the speciation and behavior of chemical elements in aqueous systems. For fluoroaluminum silicates, understanding the complexation of aluminum with fluoride and the exchange reactions with other ions is crucial for predicting their stability and reactivity in various environments.
MINTEQA2 is a geochemical equilibrium speciation model developed by the U.S. Environmental Protection Agency (EPA) that can calculate the equilibrium composition of dilute aqueous solutions. epa.govepa.govresearchgate.net It is a powerful tool for modeling a wide range of geochemical processes, including precipitation-dissolution, adsorption-desorption, and complexation reactions. numberanalytics.com MINTEQA2 has a comprehensive thermodynamic database and can be used to determine the mass distribution of species between dissolved, adsorbed, and solid phases. epa.govepa.gov
The interaction between aluminum and fluoride in aqueous solutions is a key aspect of the chemistry of fluoroaluminum silicates. Thermodynamic data show that aluminum forms strong complexes with fluoride ions, and the stability of these complexes is dependent on factors such as pH and temperature. geologyscience.ruusgs.govresearchgate.net For example, the solubility of aluminum-containing minerals like gibbsite and boehmite increases significantly in the presence of fluoride due to the formation of aluminum-fluoride complexes. geologyscience.ru
The following table presents thermodynamic data for an aluminum-fluoride complexation reaction, illustrating the type of information used in thermodynamic modeling.
| Reaction | Temperature (°C) | log K |
| Al(OH)₄⁻ + 2F⁻ ⇌ Al(OH)₂F₂⁻ + 2OH⁻ | 44.5 | 6.51 ± 0.15 |
| Al(OH)₄⁻ + 2F⁻ ⇌ Al(OH)₂F₂⁻ + 2OH⁻ | 90 | 5.06 ± 0.10 |
| Al(OH)₄⁻ + 2F⁻ ⇌ Al(OH)₂F₂⁻ + 2OH⁻ | 150 | 3.98 ± 0.10 |
| Al(OH)₄⁻ + 2F⁻ ⇌ Al(OH)₂F₂⁻ + 2OH⁻ | 200 | 3.49 ± 0.15 |
| Al(OH)₄⁻ + 2F⁻ ⇌ Al(OH)₂F₂⁻ + 2OH⁻ | 300 | 2.86 ± 0.20 |
Data from a study on aluminum-fluoride complexation. geologyscience.ru
Thermodynamic models like MINTEQA2, equipped with such data, can predict the dominant aluminum and fluoride species in natural waters and industrial process solutions, which is vital for environmental risk assessment and the design of materials for specific applications. csic.esgeologyscience.ru
Crystal Structure Prediction and Refinement
Determining the precise arrangement of atoms in a crystalline material is fundamental to understanding its properties. Crystal structure prediction and refinement are computational and experimental techniques used to elucidate these atomic-level structures.
Crystal Structure Prediction: This involves the use of computational algorithms to generate and rank plausible crystal structures based on their thermodynamic stability. esrf.fr These methods are particularly valuable for discovering new materials and for understanding the structures of complex materials like zeolites that are difficult to characterize experimentally. esrf.frstrath.ac.uk For aluminosilicate zeolites, computational databases of predicted structures have been generated, providing a vast landscape of potential new materials. acs.org
Crystal Structure Refinement: This is the process of adjusting the atomic coordinates and other structural parameters of a model to achieve the best possible fit with experimental diffraction data, typically from X-ray or neutron diffraction. arizona.edu The Rietveld method is a powerful technique for refining crystal structures from powder diffraction data. arizona.edunist.gov It involves fitting the entire calculated diffraction pattern to the entire measured pattern, allowing for the refinement of multiple phases simultaneously. arizona.edu
Rietveld refinement has been widely used to determine the crystal structures of silicate and aluminosilicate minerals. arizona.edushu.ac.uk For example, it has been used to study the low-temperature crystal structures of synthetic leucite analogues, which have a silicate framework structure. shu.ac.uk The method can provide detailed information on bond lengths, bond angles, and site occupancies, which are crucial for understanding the material's properties. arizona.edu
The following table provides an example of unit cell parameters for a synthetic aluminosilicate zeolite, ZSM-25, determined through a combination of electron and X-ray diffraction, illustrating the type of data obtained from structure determination and refinement.
| Zeolite | Crystal System | Space Group | Unit Cell Parameter (a, Å) |
| ZSM-25 | Cubic | Im-3m | ~42.3 |
Data from a study on the structure of complex zeolites. esrf.fr
These computational and analytical techniques are indispensable for characterizing the crystal structures of fluoroaluminum silicates, providing the foundational knowledge needed to understand their behavior and design new materials. esrf.frresearchgate.netnih.gov
Fundamental Mechanisms and Phenomena
Acid-Base Setting Reactions (in Glass Ionomer Cements)
The primary setting reaction of GICs is an acid-base reaction between the fluoroaluminum silicate (B1173343) glass powder and an aqueous solution of a polyalkenoic acid, such as polyacrylic acid. thefuturedentistry.commdpi.com This reaction leads to the formation of a polysalt matrix that binds the unreacted glass particles together. mdpi.com
Upon mixing the glass powder with the polyacid solution, the acidic environment initiates the breakdown of the glass surface. tandfonline.com This leads to the leaching of various ions, including calcium (or strontium), aluminum, sodium, and fluoride (B91410), into the aqueous medium. nih.govyoutube.comyoutube.com The acid attacks the glass network, resulting in the release of these cations. mdpi.com The initial phase of the reaction is characterized by the rapid release of more loosely bound ions like calcium. pocketdentistry.com
The kinetics of ion release from a conventional glass-ionomer cement have been shown to occur in two steps under neutral conditions: a rapid initial washout followed by a longer-term diffusion-based release. nih.gov Under acidic conditions, the total ion release is significantly greater. nih.gov
Table 1: Ion Release Kinetics from a Conventional Glass-Ionomer Cement in Neutral Conditions
This table illustrates the two-step mechanism of ion release, with the initial rapid washout characterized by specific half-lives and completion times.
| Ion | Step 1: Early Washout Half-Life (hours) | Step 1: Completion Time (days) | Step 2: Mechanism |
|---|---|---|---|
| Sodium | 12-18 | 3.5-6 | Diffusion-based |
| Silicon | 12-18 | 3.5-6 | Diffusion-based |
| Aluminum | 12-18 | 3.5-6 | Diffusion-based |
| Phosphorus | 12-18 | 3.5-6 | Diffusion-based |
Data sourced from studies on the release kinetics of conventional glass-ionomer cements. nih.gov
The metal cations (primarily Ca²⁺/Sr²⁺ and Al³⁺) leached from the fluoroaluminum silicate glass play a crucial role in the formation of the cement matrix by cross-linking the polyalkenoic acid chains. tandfonline.com These ions interact with the carboxylate groups on the polymer chains, forming metal carboxylate salt bridges. tandfonline.comnih.gov
The initial hardening of the cement is due to the rapid cross-linking by divalent calcium or strontium ions. tandfonline.comnih.gov The subsequent, more gradual strengthening of the cement is attributed to the slower cross-linking by trivalent aluminum ions, which form a more dominant and stable phase in the set cement. thefuturedentistry.com Spectroscopic studies, such as 27Al MAS-NMR, have clearly shown the formation of six-fold coordinate aluminum, Al(VI), which is responsible for crosslinking the carboxyl groups in the polyacid molecules. nih.govnih.gov This conversion from four-fold coordinate Al(IV) in the glass to Al(VI) in the set cement is a key indicator of the cross-linking process. nih.gov
The extent of cross-linking is a determining factor for the final properties of the cement. mdpi.com The formation of these metal carboxylates can be monitored using techniques like Fourier Transform Infrared (FTIR) spectroscopy, which shows changes in the carboxyl group peaks as the reaction progresses. tandfonline.com
Water is an essential component in the setting reaction of glass ionomer cements, constituting a significant percentage of the final set material. nih.govmdpi.com It serves multiple critical functions throughout the setting process. Initially, water acts as the reaction medium, facilitating the ionization of the polyacid and the transport of ions from the glass surface to the polymer chains. tandfonline.comyoutube.compocketdentistry.com
As the polysalt matrix forms, water becomes an integral part of the hydrated structure. youtube.com The aluminum and calcium cross-linked polyacrylate chains undergo hydration over time by absorbing water from the aqueous medium, a process known as maturation. nih.gov This hydration is crucial for the stability and strength of the final cement structure. youtube.com The set cement contains both bound and unbound water. tandfonline.commdpi.com The slow, continuous hydration of the cross-linked chains contributes to the ongoing maturation and improvement of the cement's mechanical properties. nih.gov It is critical to protect the setting cement from dehydration or excessive moisture contamination, as this can disrupt the hydration process and lead to a weaker, more soluble material. nih.govyoutube.com
Studies evaluating the water balance in GICs over time have shown a significant increase in the percentage of unbound water content as the material matures. mdpi.com
Table 2: Unbound Water Content in Conventional Glass Ionomer Cements Over Time
This table demonstrates the change in the percentage of unbound water in different conventional GIC materials, indicating the ongoing hydration and maturation process.
| Material | Time to Stabilization of Unbound Water Content |
|---|---|
| Chemfil Rock | 12 months |
| Equia | 9 months |
| Ketac Fil | 6 months |
Data adapted from a long-term study on water balance in glass ionomer restorative materials. mdpi.com
During the acid-base reaction, as ions are leached from the surface of the this compound glass particles, a silica-rich hydrogel layer is formed around the unreacted glass core. pocketdentistry.comnih.gov There is evidence to suggest that a repolymerization of this silicate phase occurs. nih.gov
Ion Exchange Mechanisms
The interaction between this compound-based glass ionomer cements and tooth structure involves ion exchange processes, which are fundamental to their adhesive properties and potential for remineralization. nih.gov
When a freshly mixed glass ionomer cement is placed in contact with dentin, an ion exchange occurs at the interface. nih.govbham.ac.uk Cations such as calcium, strontium, and aluminum leach from the setting cement, while calcium and phosphate (B84403) ions can move out of the underlying dentin due to the self-etching effect of the polyacid. nih.gov This creates an intermediate layer at the interface composed of ions from both the cement and the tooth structure. nih.gov
This ion exchange is crucial for the chemical bonding of the cement to the tooth. The carboxyl groups of the polyalkenoic acid can chelate with calcium ions from the hydroxyapatite (B223615) of the enamel and dentin, forming a strong, durable bond. pocketdentistry.comthefuturedentistry.com Furthermore, the release of ions from the this compound glass, particularly fluoride, can be part of an ion exchange process with the surrounding environment. For instance, fluoride ions can be exchanged with hydroxide (B78521) ions from a storage solution, allowing for the sustained release of fluoride without significant degradation of the material's structure. researchgate.net This cation exchange capability is a key feature of the bioactivity of these materials. nih.gov
Anion Exchange Mechanisms (e.g., Fluoride for Hydroxyl)
The interaction of this compound materials with aqueous environments often involves anion exchange, a fundamental process where ions from the material's surface are swapped with ions from the solution. A clinically and chemically significant example of this is the exchange of fluoride ions (F⁻) for hydroxyl ions (OH⁻). This mechanism is particularly noted in materials like glass ionomer cements, which are based on fluoro-aluminosilicate glasses. researchgate.netnih.gov
Influence of Ionic Radius and Charge on Exchange
The efficiency and selectivity of anion exchange processes in silicates are significantly governed by the physical properties of the participating ions, primarily their ionic radius and charge. The principle of matching size and charge plays a critical role in determining which anions can readily substitute for others within a mineral's crystal lattice or on its surface.
Ions with similar ionic radii are more likely to exchange with one another. For instance, the interference of bicarbonate ions with fluoride adsorption on certain materials is attributed to their comparable ionic radii (1.56 Å for bicarbonate vs. 1.33 Å for fluoride), which allows bicarbonate to fit easily into the mineral arrangement intended for fluoride. taylorandfrancis.com In contrast, larger ions like sulfate (2.30 Å) cause less interference. taylorandfrancis.com This demonstrates that a close match in size facilitates substitution.
The charge-to-ionic radius ratio is another determining factor, influencing the electrostatic forces that govern ion interactions with the charged surface of the silicate. taylorandfrancis.com While the general principle holds that ions of like charge will repel and opposite charges will attract, the specifics of ion adsorption and exchange are more complex. Studies on silica (B1680970) surfaces have shown that cation adsorbability does not always correlate directly with hydrated ionic radius or charge density but can be influenced by factors like the bare ion size and solvation energy. nih.gov For anion exchange, a higher charge density can lead to stronger electrostatic interactions with positively charged sites on the adsorbent surface, but it also increases the hydration energy, which can hinder the ion's approach to the surface. Therefore, a balance between these competing factors dictates the favorability of the exchange process.
| Anion | Ionic Radius (Å) |
|---|---|
| Fluoride (F⁻) | 1.33 |
| Hydroxide (OH⁻) | 1.37 |
| Bicarbonate (HCO₃⁻) | 1.56 |
| Sulfate (SO₄²⁻) | 2.30 |
Adsorption and Desorption Phenomena
Chemical Adsorption Mechanisms
Chemical adsorption, or chemisorption, involves the formation of chemical bonds between adsorbate molecules and the surface of the adsorbent, in this case, this compound. This process is distinct from physical adsorption, which is governed by weaker van der Waals forces. The mechanisms of chemisorption on aluminosilicate (B74896) surfaces are diverse and depend on the nature of the adsorbate and the surface itself.
For fluoride, adsorption mechanisms on aluminum-containing materials involve a combination of processes, including ion exchange (as discussed previously), electrostatic attraction, and direct chemical reactions or complexation. nih.gov On alumina (B75360) surfaces, for example, fluoride is known to form a chemisorbed monomolecular layer, which can lead to the formation of AlF₃ upon heating. researchgate.net The surface hydroxyl groups on the aluminosilicate can react with adsorbates. For instance, the adsorption of hydrogen fluoride (HF) onto alumina is a chemical process where HF reacts with the surface. researchgate.net
When the surface is modified, new chemical adsorption pathways are created. For example, amine-functionalized silica gels adsorb carbon dioxide (CO₂) predominantly through chemisorption. mdpi.com This is attributed to the chemical reaction between the acidic CO₂ molecules and the basic primary amine groups on the surface, which results in the formation of carbamates. mdpi.com
Monolayer vs. Multilayer Adsorption Models
The phenomenon of adsorption onto a solid surface like this compound can be described by several theoretical models, which are broadly categorized into monolayer and multilayer adsorption. semanticscholar.orgresearchgate.net
Monolayer Adsorption: This model assumes that adsorption is limited to a single layer of molecules on the adsorbent surface. researchgate.net The Langmuir isotherm is the most common model for monolayer adsorption and is based on the assumptions that the adsorbent surface is homogeneous, all adsorption sites are energetically equivalent, and there are no interactions between adsorbed molecules on adjacent sites. researchgate.net Once a site is occupied, no further adsorption can occur there. researchgate.net Chemisorption processes, due to the formation of strong, specific chemical bonds, often result in monolayer coverage. researchgate.netresearchgate.net
Multilayer Adsorption: This model posits that adsorbate molecules can form multiple layers on the adsorbent surface. researchgate.netyoutube.com Consequently, not all adsorbed molecules are in direct contact with the surface. researchgate.net The bonds formed in layers beyond the first are typically weaker, akin to physical adsorption. The Brunauer-Emmett-Teller (BET) model is the most well-known theory for multilayer adsorption. It is an extension of the Langmuir model and assumes that the first layer is adsorbed via strong interactions with the surface, while subsequent layers are adsorbed on top of the previous ones with weaker forces. researchgate.net This type of adsorption is common in physisorption, where molecules adhere through van der Waals forces. researchgate.net
The specific adsorption behavior on this compound depends on the adsorbent's surface characteristics, the nature of the adsorbate, and the experimental conditions. youtube.com
Role of Surface Functionalization (e.g., amino-functionalized groups)
Modifying the surface of silicate materials by adding specific functional groups, a process known as surface functionalization, can dramatically alter their adsorption properties. Amino-functionalization, the grafting of amino groups (-NH₂) onto the silicate surface, is a common strategy to enhance adsorption capacity for specific targets. d-nb.infonih.gov
The introduction of amino groups imparts a basic character to the typically acidic or neutral silica surface. d-nb.info This allows for the strong chemical adsorption of acidic gases like CO₂ through an acid-base reaction, forming carbamates. mdpi.comnih.gov The density and distribution of these amino groups are key factors in optimizing adsorption performance. d-nb.infonih.gov A high density of functional groups can lead to higher adsorption capacity and efficiency. nih.gov
Amino-functionalization also provides reactive sites for the further immobilization of other molecules, such as chelating agents for heavy metals or biomolecules. d-nb.info For instance, the adsorption of Bovine Serum Albumin (BSA), a model protein, was found to be favorable on amino-modified mesoporous silica nanoparticles. d-nb.infonih.gov This functionalization can also influence the material's behavior in aqueous media, with studies showing that it can affect aggregation phenomena. d-nb.infonih.gov
| Material | Initial CO₂ Adsorption (mmol/g) | Capacity Retention after 50 Cycles |
|---|---|---|
| rGO-SiO₂-APTMS (Reduced Graphene Oxide-Silica) | 1.56 | ~96.3% |
| GO-SiO₂-APTMS (Graphene Oxide-Silica) | 1.52 | ~90.0% |
| SiO₂-APTMS (Mesoporous Silica) | 1.55 | N/A |
Data adapted from a study on graphene-silica gels functionalized with 3-aminopropyltrimethoxysilane (APTMS). mdpi.com
Crystallization and Phase Transformation Processes
Glass Crystallization Kinetics
The study of crystallization kinetics in fluoroaluminosilicate glasses is essential for controlling the properties of glass-ceramics derived from them. The crystallization process involves the transition from a disordered amorphous state to a more ordered crystalline structure. This transformation is typically initiated by heat treatment and can be characterized by parameters such as the crystallization temperature (Tc) scielo.br.
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are common techniques used to study the crystallization kinetics of these glasses acs.org. For example, a calcium-fluoroaluminosilicate glass prepared via a non-hydrolytic sol-gel route exhibited an exothermic peak at 932 °C in its DTA/DSC curves, which is characteristic of the glass crystallization temperature scielo.br. This peak signifies the energy released as the material transitions from an amorphous to a crystalline state scielo.br. The kinetics of crystallization are influenced by the composition of the glass, including the fluorine content britglass.org.uk.
Amorphous to Crystalline Transitions
The transition from an amorphous to a crystalline state is a fundamental process in the formation of fluoroaluminosilicate glass-ceramics scielo.br. An amorphous solid, or glass, lacks the long-range ordered structure of a crystalline material metforce.com.auyoutube.com. This transition, often referred to as devitrification, can be induced by thermal treatment, where the increased atomic mobility allows for the nucleation and growth of crystalline phases within the glass matrix youtube.com.
In a study of calcium-fluoroaluminosilicate glass, X-ray diffraction (XRD) patterns confirmed the amorphous nature of the material when dried at 50 °C. However, after heat treatment at 1,000 °C, the XRD pattern showed defined peaks characteristic of a crystalline structure, specifically the anorthite (B1171534) phase (CaAl₂Si₂O₈) scielo.brscispace.com. This demonstrates a clear amorphous to crystalline transition upon heating scielo.br. While thermal annealing is a common method to induce crystallization, in some ceramic materials, this transformation can also be triggered athermally by irradiation nih.gov.
The table below summarizes the observed transition for a specific calcium-fluoroaluminosilicate glass system.
| Treatment Temperature | Physical State | Identified Crystalline Phase |
| 50 °C | Amorphous (Glass) | None |
| 1,000 °C | Crystalline | Anorthite (CaAl₂Si₂O₈) |
Formation of Stable and Metastable Phases
During the crystallization of fluoroaluminosilicate glass, both stable and metastable crystalline phases can form. A metastable phase is a thermodynamically unstable phase that can persist for a significant time. The formation of specific phases is dependent on the glass composition and the heat treatment schedule mdpi.com.
In some glass-ceramic systems, the initial crystallization may lead to the formation of a metastable phase, which upon further heat treatment, transforms into a more stable phase mdpi.com. The presence of certain components, like P₂O₅, can induce phase separation within the glass, creating distinct glassy domains that can influence subsequent crystallization and the types of phases formed mdpi.com. While the provided search results mention the formation of stable phases like anorthite in calcium-fluoroaluminosilicate glass scielo.br, and the general concept of metastable phases in other glass systems mdpi.com, specific details on the formation of metastable phases in this compound are not extensively covered.
Influence of Composition on Crystallization Pathways
The chemical composition of a fluoroaluminosilicate glass has a profound influence on its crystallization pathways and the resulting properties of the glass-ceramic. Variations in the content of components such as silica (SiO₂), alumina (Al₂O₃), fluorides, and phosphates can significantly alter the crystallization behavior google.comgoogle.com.
For instance, the addition of certain components can act as nucleating agents, promoting the formation of fine-grained crystalline structures. The presence of fluorine itself is crucial, as it can lower the viscosity of the glass melt and influence the type of crystalline phases that precipitate. In the context of glass ionomer cements, the composition of the fluoroaluminosilicate glass powder, including the amounts of silica, alumina, fluoride, and phosphate, dictates its reactivity with polycarboxylic acid and the setting characteristics of the cement google.comgoogle.com.
The composition also affects the final properties of the resulting material. For example, in boro calcium fluoroaluminosilicate glass-ceramics, the addition of B₂O₃ was found to enhance mechanical properties and bioactivity, with the formation of fluorapatite (B74983) and mullite (B73837) phases during sintering nfmjournal.com. The table below illustrates the typical compositional range for a fluoroaluminosilicate glass powder used in dental cements.
| Component | Weight Percent (%) |
| Silica (SiO₂) | 20 - 50 |
| Alumina (Al₂O₃) | 10 - 40 |
| Fluoride | 10 - 50 |
| Phosphate | 0 - 20 |
Surface Chemistry and Interfacial Phenomena
The surface chemistry of this compound is critical to its application in areas such as dental cements and bioactive materials. The setting reaction of glass ionomer cements, for example, is an acid-base reaction that occurs at the surface of the glass particles google.comresearchgate.net. The surface of the fluoroaluminosilicate glass powder can be treated to modify its properties. For instance, treating the surface with a fluoride can improve the physical properties, such as crushing strength, and the mixing workability of the resulting cement google.comgoogle.com.
The ability of a liquid to wet the surface of the solid this compound is also an important interfacial phenomenon, determined by the balance between cohesive and adhesive forces uomustansiriyah.edu.iq. Good wetting is essential for achieving a strong bond between the glass particles and the matrix in composite materials.
Interactions with Solvents and Reagents
The reactivity of this compound is prominently demonstrated in its interaction with acidic aqueous solutions, a fundamental mechanism for the setting of glass ionomer cements (GICs). researchgate.net When the glass powder is mixed with a polyalkenoic acid, such as polyacrylic acid, in the presence of water, an acid-base reaction is initiated. researchgate.netgoogle.commdpi.com The acid attacks the surface of the glass particles, leading to the cleavage of the Si-O-Al bonds. This process is facilitated by the protophilic nature of the bond between aluminum and silicon tetrahedra via a shared oxygen atom, which makes the glass network susceptible to acid attack. scielo.br
This interaction causes the leaching of ions from the glass network into the aqueous medium. Key ions released include calcium (or strontium), aluminum, and fluoride. nih.gov These liberated cations (Ca²⁺ and Al³⁺) then interact with the ionized carboxyl groups on the polyacid chains, forming ionic salt bridges. This cross-linking process results in the formation of a firm, solid matrix, which constitutes the set cement. researchgate.netmdpi.com The reaction proceeds in stages, with the divalent calcium ions forming the initial cross-links for hardening, followed by the trivalent aluminum ions which contribute to a stronger, more stable final matrix.
Studies using a pH-stat method to investigate the reactivity of these glasses in acetic acid solutions have shown that the leaching behavior can be influenced by various pre-treatments of the glass powder. nih.gov The rate and extent of ion leaching are critical factors that determine the setting characteristics and mechanical properties of the final material.
Surface Modification and Functionalization Strategies
The surface of this compound glass particles can be modified to control their reactivity and enhance the properties of the resulting composite material. These strategies aim to alter the surface chemistry to optimize the interaction with reagents and the surrounding matrix.
Common modification strategies include:
Fluoride Treatment: Treating the surface of the glass powder with a fluoride, such as aluminum fluoride, in amounts of 0.01 to 5 parts by weight can significantly improve the physical properties, including crushing strength. google.comgoogle.com This treatment can also increase the fluidity and workability of the mixed cement paste without delaying the initial setting time. google.com
Acid-Washing and Silanization: Pre-treatments like acid-washing and silanization can modify the glass surfaces and influence the ion leaching process. nih.gov These treatments can induce a delay in the leaching of ions, thereby altering the setting kinetics of the material. nih.gov
Resin Coating: Applying a surface coating, such as a self-adhesive resin, is a common strategy, particularly in dental applications. nih.gov This coating protects the material during its initial, moisture-sensitive setting and maturation phase. It acts as a barrier to prevent water contamination or dehydration, allowing for the proper development of the cement's mechanical strength. nih.gov
Fluoroalkyl Functionalization: General surface modification techniques for silica-based materials, such as functionalization with fluoroalkylsilanes, can be employed to render the surface hydrophobic. researchgate.netuah.edu This involves grafting fluoroalkyl-functional groups onto the surface silanols to alter surface energy and wetting characteristics. researchgate.net
These modifications are crucial for tailoring the material's performance for specific applications by controlling the interfacial reactions.
Interfacial Bonding Mechanisms
The bonding mechanisms of this compound are primarily ionic in nature, occurring both within the set material and at the interface with other substrates. The setting reaction itself is a process of forming ionic bonds. The Ca²⁺ and Al³⁺ ions leached from the glass surface form strong ionic cross-links with the carboxylate groups of the polyacid chains, creating a durable, cross-linked matrix. researchgate.netmdpi.com The unreacted glass particles act as reinforcing fillers embedded within this silica gel matrix. mdpi.com
In addition to this internal cohesive bonding, materials based on this compound exhibit excellent adhesion to certain substrates, notably tooth structures like enamel and dentin. google.com This interfacial bonding is also chemically driven. It is understood to involve an ionic interaction between the carboxyl groups from the polyacid and the calcium ions present in the hydroxyapatite of the tooth tissue. researchgate.net This chemical bond provides strong adhesion without the need for extensive etching or coupling agents, a significant advantage in restorative dentistry. researchgate.net
Role of Specific Elements in Structure and Reactivity
Influence of Fluorine Content on Reactivity
Fluorine is a critical component in this compound glass, significantly influencing its structure and reactivity. Originally incorporated as a flux to lower the fusion temperature during glass manufacturing, it plays a multifaceted role in the final properties. pocketdentistry.com
Fluorine acts as a glass network modifier or disrupter. pocketdentistry.com By substituting for oxygen in the aluminosilicate network, it forms species such as Al-F-Ca(n). This disruption of the glass network makes the material more susceptible to acid attack, thereby increasing its reactivity with polyalkenoic acids. pocketdentistry.com The influence of fluorine content on the glass properties can be summarized as follows:
Reactivity: Higher fluorine content increases the glass's reactivity, leading to a faster setting time. pocketdentistry.com
Glass Transition Temperature (Tg): The Tg of the glass tends to decrease with increased fluorine content, which is consistent with its role as a network disrupter. researchgate.net
Ion Release: Fluorine is released from the set matrix over time, an effect that is sought after in dental applications for its anti-cariogenic properties. researchgate.net
Crystallization: In some glass-ceramic formulations, fluorine content influences the crystallization behavior, promoting the formation of phases like fluorapatite. researchgate.net
Table 1: Effect of Fluorine Content on this compound Glass Properties
| Property | Effect of Increasing Fluorine Content | Reference |
| Glass Network | Disrupts the network by forming Al-F bonds. | pocketdentistry.com |
| Reactivity | Increases susceptibility to acid attack. | pocketdentistry.com |
| Setting Time | Decreases significantly. | pocketdentistry.com |
| Glass Transition (Tg) | Decreases. | researchgate.net |
| Mechanical Strength | Can be optimized at specific fluorine levels. | nih.gov |
Coordination States of Aluminum (Al(IV), Al(V), Al(VI))
The coordination environment of aluminum within the glass structure is a determining factor for its reactivity. Aluminum can exist in several coordination states, primarily four-fold (Al(IV)), five-fold (Al(V)), and six-fold (Al(VI)) coordination with oxygen or fluorine. scielo.brstanford.edu For use in acid-base cements, a significant presence of tetracoordinated aluminum (Al(IV)) is a prerequisite, as this configuration is susceptible to acid attack. scielo.br
The presence of higher-coordinated aluminum species (Al(V) and Al(VI)) is also observed in these glasses. stanford.eduaip.org Their concentration can be influenced by the glass composition, such as the ratio of aluminum to charge-balancing cations (e.g., Ca²⁺), and the presence of fluorine, which can stabilize these higher coordination states. stanford.eduaip.org The formation of five-fold coordinated Al implies that the charge-balancing cations are not as effective in stabilizing a fully tetrahedral network. aip.org
Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 27Al MAS NMR, is a powerful tool for identifying and quantifying these different aluminum species. scielo.brstanford.edu
Table 2: Aluminum Coordination States and Their 27Al NMR Chemical Shifts
| Coordination State | Description | Typical Chemical Shift (ppm) | Reference |
| Al(IV) | Tetrahedrally coordinated aluminum (AlO₄) | +55 to +80 | scielo.br |
| Al(V) | Five-fold coordinated aluminum | ~+30 | aip.org |
| Al(VI) | Octahedrally coordinated aluminum (AlO₆) | -10 to +10 | scielo.br |
Silicon Coordination and Linkages (Qⁿ(mAl) species)
The silicate portion of the this compound glass network is described by the connectivity of the SiO₄ tetrahedra. The Qⁿ notation is used to classify these silicon environments, where 'n' represents the number of bridging oxygens connecting a central silicon tetrahedron to other network-forming tetrahedra (Si or Al). youtube.com
Q⁴: Fully polymerized tetrahedron, connected to four other tetrahedra.
Q³: Connected to three other tetrahedra, with one non-bridging oxygen.
Q²: Connected to two other tetrahedra, with two non-bridging oxygens.
Q¹: Connected to one other tetrahedron, with three non-bridging oxygens.
Q⁰: Isolated tetrahedron with no bridging oxygens.
This classification can be further refined with the notation Qⁿ(mAl), where 'm' indicates how many of the 'n' bridging oxygens are linked to an aluminum tetrahedron. researchgate.net For example, a Q⁴(4Al) species represents a silicon tetrahedron connected to four aluminum tetrahedra.
Role of Phosphorus in Glass Structure
The incorporation of phosphorus, typically as phosphorus pentoxide (P₂O₅), into a fluoroaluminosilicate glass network significantly modifies its structure and properties. Phosphorus acts as a network former, similar to silicon dioxide (SiO₂) and aluminum oxide (Al₂O₃), but its interaction within the aluminosilicate matrix is complex, leading to substantial structural reorganization.
When introduced into the melt, P₂O₅ disrupts the existing Si-O-Si and Si-O-Al linkages. Spectroscopic studies indicate that phosphorus is incorporated into the aluminosilicate network primarily through the formation of aluminum-oxygen-phosphorus (Al-O-P) bonds. researchgate.net This creates aluminophosphate (AlPO₄) units that become integrated within the broader silicate framework.
The structural changes induced by phosphorus directly influence the glass's physical properties. For instance, the refractive index and density of fluoroaluminosilicate glasses tend to decrease with increasing P₂O₅ content. This trend is associated with the formation of Al-O-P bonds that have a structure similar to SiO₂, contributing to a less dense and more open network. Furthermore, the presence of phosphorus can inhibit crystallization by complicating the network structure, making it more difficult for regular crystalline lattices to form.
The table below summarizes the observed effects of increasing P₂O₅ content on key properties of a representative sodium aluminosilicate glass system, based on experimental data.
Interactive Data: Effect of P₂O₅ on Aluminosilicate Glass Properties
| P₂O₅ Content (mol%) | Glass Transition Temperature (Tg) (°C) | Hardness (GPa) | Refractive Index |
|---|---|---|---|
| 0 | 500.5 | - | - |
| 1 | - | 5.1 | - |
| 3 | - | - | - |
| 5 | - | - | - |
| 7 | 576.1 | 4.8 | - |
Data derived from multiple experimental studies. frontiersin.orgresearching.cn
Research Applications and Functionalization Strategies
Biomedical and Dental Research
The unique properties of fluoroaluminum silicate (B1173343), such as its ability to release fluoride (B91410) ions and bond to tooth structure, have made it a cornerstone of restorative dentistry. prevestdirect.comijoprd.comnih.gov
Glass ionomer cements are widely used for dental restorations due to their therapeutic benefits. ijoprd.comnih.govthejcdp.com The powder component of GICs is a fluoro-aluminosilicate glass, which reacts with a polyacrylic acid liquid to form a hardened cement. google.comprevestdirect.comternadental.com This acid-base reaction allows for the release of ions that can benefit the surrounding tooth structure. ijoprd.commdpi.com Modern formulations often substitute calcium with strontium to enhance radiopacity and fluoride release. ijoprd.comnih.govpocketdentistry.com
A significant area of research focuses on the release of ions, particularly fluoride and aluminum, from GICs. nih.govnih.gov The release of these ions is considered beneficial for inhibiting demineralization and bacterial activity. nih.gov
Studies have shown that the release of fluoride and aluminum is highest in the initial period after the cement sets, a phenomenon often referred to as a "burst effect". nih.gov The amount of ion release is influenced by the storage medium, with greater release observed in distilled water compared to artificial saliva. nih.gov For instance, one study found that a resin-modified glass ionomer cement released the highest amounts of both fluoride and aluminum in double-distilled water. nih.gov In artificial saliva, however, no aluminum release was detected from any of the materials tested. nih.gov
The release mechanism is often diffusion-controlled. nih.govpocketdentistry.com The substitution of calcium with strontium in the glass formulation has been shown to enhance fluoride release. nih.govpocketdentistry.com The table below summarizes findings on ion release from different GIC formulations.
Researchers are exploring ways to modify GICs to enable the controlled release of bioactive molecules, such as growth factors, to promote tissue regeneration. bohrium.com One approach involves incorporating chitosan (B1678972) into resin-modified glass ionomer cement (RMGIC) to prolong the release of epidermal growth factor (EGF). bohrium.comnih.gov
A study demonstrated that an RMGIC modified with 15% (w/w) chitosan and 5% bovine serum albumin could sustain the release of EGF for at least three weeks. bohrium.com This prolonged release was shown to retain its bioactivity by promoting the proliferation of pulp cells. bohrium.com The modified RMGIC also maintained a prolonged fluoride release with limited aluminum release. bohrium.com
To improve the longevity of dental restorations, self-healing composites incorporating fluoroaluminum silicate are being developed. researchgate.netcnrs.fr The self-healing mechanism is typically based on the encapsulation of a healing liquid, such as aqueous polyacrylic acid, within microcapsules. researchgate.netcnrs.fr When a microcrack propagates through the material, it ruptures the microcapsules, releasing the healing liquid. researchgate.netcnrs.fr This liquid then reacts with this compound particles in the composite matrix to form new glass ionomer cement, effectively sealing the crack. researchgate.netcnrs.fr
One model used strontium fluoroaluminosilicate particles as the healing powder and encapsulated aqueous polyacrylic acid in silica (B1680970) microcapsules. cnrs.fr The formation of new GIC at the fracture site was confirmed through morphological and chemical analysis. cnrs.frnih.gov
The ability of GICs to induce remineralization of demineralized dentin is a key area of investigation. mdpi.comdntb.gov.ua The release of ions like fluoride, calcium, and silicate from the this compound glass contributes to this process. nih.govopendentistryjournal.com When GICs are in an acidic environment, they release these ions, which can then precipitate as fluorapatite (B74983), a more acid-resistant mineral than the natural hydroxyapatite (B223615) of the tooth. nih.govnih.gov
Studies have shown that GICs can form an ion-exchange layer at the interface with the tooth, indicating a movement of ions from both the cement and the tooth. mdpi.com The incorporation of bioactive glass (BAG) into GICs has been shown to enhance their remineralizing potential. nih.govscispace.com The silica from the BAG can act as a nucleation site for calcium phosphate (B84403) precipitation. scispace.com
The following table presents findings from studies on the remineralization potential of different GIC formulations.
Advanced glass hybrid technologies represent the next generation of GICs, aiming to improve their mechanical properties and aesthetics. dentalgenie.ingclatinamerica.comgc.dental These technologies often involve the combination of two different types of fluoro-alumino-silicate (FAS) glass particles with varying sizes and reactivity, along with two types of polyacrylic acid. dentalgenie.ingclatinamerica.com
The use of finer FAS glass particles allows more light to pass through the restoration, resulting in enhanced translucency. dentalgenie.in A combination of a more acid-resistant FAS glass and a higher molecular weight polyacrylic acid strengthens the restorative matrix and improves its resistance to acid. dentalgenie.inebay.com This advanced formulation leads to higher compressive and flexural strength, as well as improved wear resistance. gclatinamerica.com Clinical studies have shown that advanced glass hybrid restorations exhibit good clinical performance, comparable to resin-modified glass ionomers. aaru.edu.jo
Glass Ionomer Cements (GICs) in Restorative Dentistry
Chemical Bonding to Tooth Structure and Adhesion Mechanisms
Fluoroaluminosilicate glass, a key component of glass ionomer cements (GICs), facilitates a unique chemical bond with the mineralized tissues of the tooth, namely enamel and dentin. nih.govbohrium.com This adhesion is primarily an acid-base reaction and an ion-exchange process occurring at the interface between the cement and the tooth structure. doaj.orgnih.gov The mechanism is complex and involves several stages, ultimately leading to a durable and chemically resistant bond. nih.govmiseeq.com
The process begins when the polyalkenoic acid liquid is mixed with the fluoroaluminosilicate glass powder. tandfonline.comrsc.org The acidic liquid partially dissolves the surface of the glass particles, releasing ions such as calcium (or strontium), aluminum, and fluoride. tandfonline.commdpi.com Simultaneously, the polyalkenoic acid interacts with the tooth surface, demineralizing it to a shallow depth. nih.gov This interaction is facilitated by the hydrophilic nature of the cement, which allows it to thoroughly wet the tooth surface. nih.gov
A primary mechanism of adhesion involves a chelation reaction where the carboxyl groups of the polyalkenoic acid bond with calcium ions present in the hydroxyapatite crystals of both enamel and dentin. nih.govnih.gov This creates a strong ionic bond between the cement and the tooth. webinars.edu.gr GICs tend to bond more effectively to enamel than to dentin due to the higher inorganic content of enamel. nih.gov
Over time, a distinct "ion-exchange layer" or "intermediate layer" forms at the interface. doaj.orgnih.govtandfonline.com This layer is created by the mutual diffusion of ions: calcium and phosphate ions from the tooth structure and calcium (or strontium), aluminum, and fluoride ions from the cement. nih.govtandfonline.com This dynamic process results in an ion-enriched, acid-resistant layer that is integral to both the tooth and the restoration, ensuring a long-lasting and stable bond. doaj.orgnih.govtandfonline.com Studies have shown that this interfacial layer can undergo maturation and even remineralization over time, with evidence of crystal formation within this zone after extended periods in a clinical setting. nih.gov
The adhesion of resin-modified glass ionomers (RMGICs) involves a dual mechanism. In addition to the chemical bonding characteristic of conventional GICs, RMGICs also exhibit micromechanical retention. nih.govrde.ac This is achieved through the infiltration of resin components, such as hydroxyethyl (B10761427) methacrylate (B99206) (HEMA), into the partially demineralized dentin surface, creating a hybrid layer. nih.govekb.eg
To enhance the bond strength, especially to enamel, pretreatment of the tooth surface with a polyacrylic acid conditioner is often recommended. nih.govbvsalud.orgnih.gov This conditioner removes the smear layer and increases the surface energy, which improves the wetting and subsequent chemical interaction of the cement with the tooth. rde.acbvsalud.org
Table 1: Key Mechanisms in this compound Adhesion to Tooth Structure
| Mechanism | Description | Key Components Involved |
| Acid-Base Reaction | The fundamental setting reaction of the cement, initiated by mixing the acidic liquid and the basic glass powder. rsc.org | Polyalkenoic acid, Fluoroaluminosilicate glass |
| Chelation | Carboxyl groups from the polyalkenoic acid form ionic bonds with calcium ions in the tooth's hydroxyapatite. nih.govnih.gov | Carboxyl groups, Calcium ions |
| Ion-Exchange Layer | A durable, ion-enriched layer forms at the interface through the diffusion of ions between the cement and the tooth. doaj.orgnih.govtandfonline.com | Calcium, Phosphate, Aluminum, Fluoride ions |
| Micromechanical Retention (in RMGICs) | Infiltration of resin components into the demineralized dentin surface creates a hybrid layer for additional retention. nih.govrde.ac | Resin monomers (e.g., HEMA), Collagen network |
Development of Glasses for Biologically Interactive Applications in Implants and Prostheses
The bioactive properties of fluoroaluminosilicate glasses are being harnessed for the development of advanced materials in the fields of implants and prostheses. Bioactivity, in this context, refers to the ability of a material to interact with and elicit a specific biological response from the surrounding tissues, such as the formation of a bond with bone.
Fluoroaluminosilicate-based glass ionomer cements are being investigated for their potential use in orthopedic applications, including as bone cements. Their ability to bond to bone, much like they bond to tooth structure, is a significant advantage. The mechanism involves an ion exchange process at the material-bone interface, leading to the formation of a biologically active apatite layer that can integrate with the host bone. The release of fluoride ions from these glasses may also play a role in stimulating bone formation and inhibiting bone resorption.
In prosthodontics, these bioactive glasses are being incorporated into frameworks for dentures and other prosthetic devices. The aim is to create prostheses that are not merely passive replacements but can actively interact with the underlying tissues to improve stability, longevity, and patient comfort. For instance, a denture base made with or coated by a bioactive fluoroaluminosilicate glass could potentially bond to the alveolar ridge, reducing movement and improving retention.
Research is also focused on developing composite materials that combine the bioactive properties of fluoroaluminosilicate glasses with the enhanced mechanical strength of other polymers or ceramics. These composites could be used for load-bearing applications in orthopedic and dental implants, offering both bioactivity and the necessary durability. The controlled release of ions like strontium and fluoride from these glasses is another area of active investigation, as these ions are known to have therapeutic effects on bone health.
Investigations of Interactions with Biological Systems at Cellular and Tissue Levels
The biocompatibility of fluoroaluminosilicate-based materials, particularly glass ionomer cements, has been extensively studied to ensure their safety and effectiveness in clinical use. bohrium.comrsc.org Biocompatibility refers to the ability of a material to perform its intended function without eliciting any undesirable local or systemic effects in the host.
At the cellular level, studies have investigated the response of various cell types, such as fibroblasts, osteoblasts, and pulp cells, to fluoroaluminosilicate materials. Generally, these materials exhibit good biocompatibility. rsc.org The initial low pH of the cement during setting can cause a transient, mild inflammatory response in the adjacent pulp tissue if the remaining dentin thickness is minimal. However, this response typically subsides as the cement matures and the pH neutralizes. nih.gov
The release of fluoride ions from fluoroaluminosilicate glasses is a key aspect of their biological interaction. gc.dental Fluoride has been shown to have an antimicrobial effect, inhibiting the growth of cariogenic bacteria such as Streptococcus mutans. This property is particularly beneficial in preventing secondary caries around dental restorations. nih.gov Furthermore, the released fluoride can be taken up by the adjacent enamel and dentin, increasing their resistance to acid demineralization. rsc.org
At the tissue level, the primary interaction is the formation of the ion-exchange layer with enamel and dentin, as previously described. doaj.orgnih.gov This layer not only provides adhesion but also creates a biological seal that can prevent the ingress of bacteria and oral fluids, thus protecting the underlying tooth structure. bvsalud.org In the context of orthopedic applications, the interaction with bone tissue is of paramount importance. The formation of a hydroxyapatite layer on the surface of the fluoroaluminosilicate glass is a key indicator of its bioactivity and potential for osseointegration.
It is important to note that modifications to the composition of fluoroaluminosilicate glasses, such as the inclusion of other ions or the development of resin-modified versions, can influence their biological response. doaj.org For example, the presence of a resin component in RMGICs may slightly compromise biocompatibility compared to conventional GICs due to the potential for leaching of unreacted monomers. doaj.org Therefore, ongoing research continues to evaluate the biological interactions of new formulations to optimize their clinical performance and safety.
Water Treatment and Environmental Remediation
Fluoride Removal Technologies
Excess fluoride in drinking water is a significant environmental and public health concern, leading to dental and skeletal fluorosis. This compound and related materials have emerged as promising candidates for the defluoridation of water due to their chemical affinity for fluoride ions.
The primary mechanism by which these materials remove fluoride is through adsorption and ion exchange. The aluminum component of the silicate structure provides active sites for fluoride ions to bind to. The porous nature of many silicate-based materials provides a large surface area for this interaction to occur. Research in this area focuses on developing efficient, cost-effective, and sustainable fluoride removal technologies using these materials.
Adsorbent Development and Performance (e.g., MOFs, Activated Alumina (B75360), Diatomite)
A variety of adsorbents based on the principle of aluminum-fluoride interaction are being developed and optimized for water treatment.
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with a high surface area and tunable porosity. Aluminum-based MOFs can be functionalized to have a high affinity for fluoride ions. The precise structure of MOFs allows for the engineering of specific binding sites for fluoride, leading to high adsorption capacities and selectivity.
Diatomite: Diatomite, a naturally occurring, silica-rich sedimentary rock, can be modified with aluminum compounds to create a low-cost adsorbent for fluoride. The porous structure of diatomite serves as an excellent support for the aluminum species, which are the active components for fluoride removal. The performance of these modified diatomite adsorbents depends on factors such as the aluminum loading, pH of the water, and the presence of other competing ions.
Table 2: Comparison of Adsorbents for Fluoride Removal
| Adsorbent | Base Material | Mechanism of Fluoride Removal | Advantages |
| Aluminum-based MOFs | Aluminum ions and organic linkers | Adsorption, Ion Exchange | High surface area, tunable porosity, high selectivity |
| Silicate-modified Activated Alumina | Aluminum oxide, Silicates | Adsorption | Enhanced performance and stability |
| Aluminum-modified Diatomite | Diatomaceous earth, Aluminum compounds | Adsorption | Low cost, readily available |
Ion Exchange Resins and Applications
Ion exchange is another important technology for fluoride removal, and materials related to fluoroaluminum silicates play a role here as well. Ion exchange resins are polymers that can exchange their mobile ions for ions of similar charge from the surrounding solution.
Resins containing aluminum or other metal ions can be used to selectively remove fluoride from water. In this process, the fluoride ions in the water are exchanged for other anions, such as chloride or hydroxide (B78521), on the resin. The efficiency of the ion exchange process is influenced by the concentration of fluoride and other ions in the water, the pH, and the flow rate.
While not a direct application of a solid this compound compound, the principles of aluminum-fluoride interaction are central to the design and function of these specialized ion exchange resins. The development of resins with higher fluoride selectivity and capacity is an active area of research, aiming to provide more effective and economical solutions for water defluoridation.
Coagulation and Flocculation Processes (e.g., Al-CMF)
Coagulation and flocculation are essential water treatment processes that facilitate the removal of suspended solids. mrwa.com These processes involve the destabilization of charged particles to form larger aggregates, or "flocs," that can be easily separated from the water. mrwa.com While traditional coagulants like aluminum salts are widely used, there is growing interest in modified coagulants to enhance efficiency and address specific contaminants.
One such advancement is the Aluminum Coagulation and Membrane Filtration (Al-CMF) process. This technology has demonstrated selective removal of fluoride from drinking water. unm.edu The process relies on the precipitation of fluoride with aluminum hydroxide (Al(OH)₃), forming a floc that is then removed by membrane ultrafiltration. unm.edu Laboratory studies have shown that the Al-CMF process can effectively reduce fluoride concentrations to below the drinking water standard. unm.edu Research indicates that fluoride removal is largely independent of pH within a range of 5.5 to 9.5. unm.edu The efficiency of the process is, however, influenced by the mixing intensity during flocculation. unm.edu
The development of polymeric silicate coagulants represents another area of research. These coagulants, such as polymeric silicate aluminum zinc, have shown promise in treating wastewater containing humic acid. eeer.org The introduction of different metal salts into the polymeric silicate structure can lead to varied and improved coagulation performances. eeer.org
Mechanisms of Fluoride Sequestration and Mobilization in Environmental Matrices
The interaction between fluoride and various minerals in soil and sediment, known as environmental matrices, governs its sequestration (capture) and mobilization (release). The presence of fluoride in groundwater is often linked to the dissolution of fluorine-bearing minerals. researchgate.net
Several mechanisms contribute to the mobilization of fluoride from solid materials into water. One key process is the weathering of minerals like muscovite (B576469) and biotite. researchgate.net Another significant mechanism is ion exchange, particularly in clay-rich sediments, where hydroxide ions (OH⁻) in the water can replace fluoride ions on the surface of minerals, releasing fluoride into the solution. researchgate.net This process is often enhanced in alkaline conditions and in the presence of sodium bicarbonate (NaHCO₃). researchgate.net The ratio of sodium to calcium (Na/Ca) in the water also plays a role, with higher ratios potentially leading to increased fluoride release. researchgate.net
Conversely, fluoride sequestration can occur through precipitation and adsorption processes. The formation of insoluble fluoride compounds, such as calcium fluoride (CaF₂), can remove fluoride from the water. Adsorption onto the surface of minerals like aluminum hydroxide is another important sequestration mechanism. unm.edu The effectiveness of these processes depends on various factors, including the pH of the water, the presence of other ions, and the specific mineralogy of the environmental matrix.
| Parameter | Influence on Fluoride Mobilization/Sequestration |
| pH | Can influence the surface charge of minerals and the solubility of fluoride compounds. unm.eduresearchgate.net |
| Presence of Bicarbonate (HCO₃⁻) | Can enhance fluoride mobilization through ion exchange. researchgate.net |
| Na/Ca Ratio | Higher ratios may lead to increased fluoride release from sediments. researchgate.net |
| Mineralogy | The type of minerals present (e.g., clays, micas) determines the dominant mechanisms of interaction. researchgate.net |
Catalysis and Industrial Processes
This compound and related compounds, particularly aluminum fluoride (AlF₃), exhibit significant catalytic activity in various industrial reactions.
Catalytic Activity in Hydrodechlorination and Fluorination Reactions (referencing AlF₃)
Aluminum fluoride is a well-known solid Lewis acid catalyst with high activity in fluorination, dehydrofluorination, and chlorine/fluorine (Cl/F) exchange reactions. researchgate.net The Lewis acid sites on the surface of AlF₃ are considered the active centers for these catalytic processes. colab.wsmatec-conferences.org The strength of these acid sites can be modified, for instance by introducing magnesium, which can tune the catalytic activity. colab.ws
In hydrodechlorination (HDC) reactions, which are crucial for converting harmful chlorine-containing compounds into more valuable products, AlF₃-based catalysts have shown promise. researchgate.net For example, palladium supported on fluorinated carbon-covered alumina (FCCA) has been investigated for the hydrodechlorination of dichlorodifluoromethane (B179400) (CCl₂F₂). tue.nl The presence of α-AlF₃ in the FCCA support contributes to the catalyst's acidity. tue.nl
High surface area AlF₃ has been found to be particularly active for the dismutation of dichlorodifluoromethane. researchgate.net The catalytic performance of AlF₃ is linked to its phase, with β-AlF₃ often exhibiting higher activity than the more thermodynamically stable α-AlF₃ due to its surface acidity. researchgate.netcardiff.ac.uk
Development of Catalyst Supports
The properties of a catalyst are not solely dependent on the active species but also on the support material. Aluminosilicates and modified alumina are widely used as catalyst supports due to their thermal stability and tunable properties. grace.commdpi.com
In the context of fluorination and hydrodechlorination reactions, fluorinated alumina supports are of particular interest. The process of fluorinating γ-Al₂O₃ can increase its Lewis acidity, which in turn enhances its catalytic activity. cardiff.ac.uk The resulting material can be considered a form of this compound at the surface. These supports, often containing various phases of aluminum fluoride, are potential candidates for catalysts in hydrodechlorination and fluorination reactions. researchgate.net
The development of structured catalyst supports, such as those made from silica, alumina, or silica-alumina, allows for the tailoring of properties like surface area, pore volume, and strength to meet the specific demands of a catalytic process. grace.com For instance, functionalized aluminosilicate (B74896) materials have been studied as catalysts for the conversion of CO₂ and epoxides to cyclic carbonates. mdpi.com
Advanced Material Engineering
Development of Glass-Ceramic Materials (Sitalls)
This compound compositions are fundamental to the creation of advanced glass-ceramic materials, sometimes referred to as "sitalls." researchcommons.orggoogle.com These materials are produced through the controlled crystallization of a base glass, resulting in a multiphase material with both amorphous (glassy) and crystalline components. researchgate.netwikipedia.org This combination of phases can lead to materials with superior mechanical and chemical properties compared to the original glass. wikipedia.org
The crystallization process in fluoro-alumino-silicate glasses can be initiated by heat treatment, leading to the formation of various crystalline phases. researchgate.net For example, in certain compositions, fluorapatite and mullite (B73837) crystals can form within the glass matrix. researchgate.net The type and size of the crystals, and thus the final properties of the glass-ceramic, can be controlled by the base glass composition and the heat treatment schedule. researchgate.net
Fabrication of Ultra-Thin Glass Substrates and Studies on Flexibility
The demand for flexible electronics, including bendable displays and wearable devices, has spurred research into ultra-thin glass substrates that offer superior properties compared to polymer films. researchgate.net While polymer foils often suffer from thermal instability and high permeability to gases and water, even ultra-thin glass sheets provide excellent barrier properties and can exhibit significant flexibility when their thickness is reduced to below 100 micrometers (µm). researchgate.net Glass substrates with thicknesses as low as 50 µm have been developed, demonstrating the principle that any material can be bent if it is thin enough. researchgate.net
The inherent properties of glass, such as its smooth surface, heat resistance, and excellent gas barrier capabilities, make it an attractive material for these advanced applications. neg.co.jp The flexibility of ultra-thin glass is a direct result of minimizing the tensile stress that occurs during bending. neg.co.jp This has enabled the development of roll-to-roll manufacturing processes, which can improve production efficiency for devices like flexible displays, solar cells, and electronic paper. neg.co.jpcorning.com
While various glass compositions are used for ultra-thin substrates, fluoroaluminate glasses are of interest due to their specific material characteristics. The fabrication of fluoroaluminate glass preforms has been achieved through methods such as extrusion, where core and clad glass plates are formed into a preform suitable for drawing into fiber. spiedigitallibrary.org Although commercial ultra-thin flexible substrates are not exclusively made from fluoroaluminate glass, the unique properties of these glasses make them a subject of ongoing research for specialized flexible optical components. For instance, the creation of multi-color laser systems has been demonstrated on mechanically-flexible glass membranes, highlighting the potential for integrating advanced optical functionalities into flexible platforms. researchgate.net
The table below summarizes the key properties of ultra-thin glass relevant to its flexibility and use in advanced substrates.
| Property | Description | Relevance to Flexibility & Substrate Applications |
| Thickness | Generally less than 100 µm for flexibility. researchgate.net | Reduces tensile stress, allowing the glass to be bent and even rolled. neg.co.jp |
| Flexibility | The ability to bend without fracturing. | Essential for applications in foldable displays, wearable technology, and flexible electronics. researchgate.netneg.co.jp |
| Gas Barrier | Low permeability to water vapor and oxygen. neg.co.jp | Protects sensitive electronic components from environmental degradation. researchgate.netcorning.com |
| Surface Smoothness | Exceptionally smooth surface without the need for polishing. neg.co.jp | Crucial for the deposition of uniform thin-film transistors and other electronic layers. |
| Heat Resistance | Can withstand higher processing temperatures than many polymers. researchgate.net | Enables high-temperature manufacturing processes for electronics. |
Research on Materials for Extreme Temperature Applications and Optical Transparency
Fluoroaluminate glasses, a specific class of glasses based on aluminum fluoride (AlF₃), are the subject of significant research for applications demanding high performance under extreme temperatures while maintaining excellent optical transparency. nih.govspiedigitallibrary.org These glasses possess a unique combination of thermal stability and a broad transmission window, making them suitable for use in environments where conventional glasses would fail.
Research has demonstrated that fluoroaluminate glasses exhibit significantly higher thermal stability compared to other heavy metal fluoride glasses, such as the widely studied ZBLAN (Zirconium, Barium, Lanthanum, Aluminum, Sodium Fluoride) glass. nih.gov Fluoroaluminate glasses can have a glass transition temperature (Tg) exceeding 420°C, whereas ZBLAN glasses typically have a Tg in the range of 270°C to 350°C. nih.gov This higher Tg provides enhanced resistance to thermal damage, which is a critical advantage for applications involving high-power lasers. spiedigitallibrary.orgnih.gov Furthermore, studies have explored the luminescent properties of these glasses across a wide temperature range, from as low as 77 K (-196°C) up to a potential of 600 K (327°C), indicating their suitability for devices like optical temperature sensors that must operate in diverse thermal conditions. spbstu.ru
In addition to their thermal resilience, fluoroaluminate glasses are characterized by a wide window of optical transparency, extending from the ultraviolet (UV) at approximately 0.2 µm into the mid-infrared (IR) region, up to 7 µm. spiedigitallibrary.orgaip.org This broad transmission range surpasses that of traditional silica-based glasses and makes fluoroaluminate glasses ideal candidates for components in mid-IR spectroscopy, thermal sensing, and fiber lasers. researchgate.netresearchgate.netpageplace.de
Compared to other fluoride glasses, fluoroaluminate glasses also offer superior mechanical strength and chemical durability, particularly against water corrosion. spiedigitallibrary.org This robust nature, combined with their thermal and optical properties, makes them promising materials for demanding applications in aerospace, industrial processing, and advanced scientific instrumentation.
The following table outlines the key thermal and optical properties of fluoroaluminate glasses.
| Property | Value/Range | Significance for Extreme Environment Applications |
| Glass Transition Temperature (Tg) | > 420°C nih.gov | High thermal stability allows for operation at elevated temperatures and resistance to thermal shock. spiedigitallibrary.orgnih.gov |
| Optical Transmission Window | 0.2 µm to 7 µm spiedigitallibrary.org | Broad transparency from UV to mid-IR enables a wide range of optical applications. researchgate.netresearchgate.net |
| Refractive Index | ~1.4 - 1.5 spbstu.ruaip.org | Low refractive index is beneficial for laser applications. |
| Chemical Durability | High resistance to water corrosion compared to ZBLAN. spiedigitallibrary.org | Ensures material integrity and performance in humid or aqueous environments. |
| Mechanical Strength | Higher than fluorozirconate glasses. spiedigitallibrary.org | Provides greater durability and resistance to physical stress. |
Environmental and Geochemical Research
Mineralogical Occurrence and Characterization
The formation and presence of fluoroaluminum silicates are intrinsically linked to specific geological environments and soil-forming processes.
Natural Occurrences of Hydroxy-Fluoro-Aluminum Silicates
One of the most well-known naturally occurring hydroxy-fluoro-aluminum silicates is the mineral topaz (B1169500) [Al2SiO4(F,OH)2]. desertusa.com Topaz is a hard silicate (B1173343) mineral valued as a gemstone and is found in various colors, though pure topaz is colorless. desertusa.com Its structure consists of chains of connected, irregular octahedra with aluminum at the center, surrounded by four oxygen atoms and either hydroxide (B78521) or fluoride (B91410) ions above and below. galleries.com These chains are held together by individual silicate tetrahedra. galleries.com Topaz typically forms in siliceous igneous rocks, such as granite and rhyolite, and is also found in pegmatites and high-temperature hydrothermal veins. Notable occurrences in the American Southwest include San Diego County, California; the Thomas Mountain Range of Utah; Pikes Peak, Colorado; and the Llano Uplift region of Texas. desertusa.com
Table 1: Physical and Crystallographic Properties of Topaz
| Property | Description |
|---|---|
| Chemical Formula | Al2SiO4(F,OH)2 |
| Crystal System | Orthorhombic |
| Common Crystal Habit | Prisms with multifaceted ends |
| Hardness (Mohs) | 8 |
| Specific Gravity | 3.53 |
| Refractive Index | 1.61 - 1.638 |
| Birefringence | 0.014 |
Source: Minerals of the world minerant.org, TOPAZ (Aluminum Silicate Fluoride Hydroxide) galleries.com
Mineralogical Composition in Soil Profiles and Geological Formations
Fluoroaluminum silicates can be found in various geological formations and the soil profiles that develop from them. Fluorine tends to be enriched in highly evolved magmas and hydrothermal solutions, leading to higher concentrations in granitoid plutonic rocks, alkaline volcanic rocks, and hydrothermal deposits. researchgate.net Sedimentary formations can also contain fluoride-bearing minerals derived from the weathering of these parent rocks. researchgate.net
The mineralogical composition of soils will reflect the parent material. For instance, soils developing from granite may contain primary minerals like quartz, feldspars, and micas, which can weather to form secondary clay minerals. mdpi.comscielo.org.co In environments with sufficient fluoride, fluoroaluminum complexes can form and become part of the soil's mineralogy. researchgate.net The specific clay minerals present, such as kaolinite (B1170537), smectite, and illite, are influenced by the weathering conditions. mdpi.comwur.nl For example, in some acidic soil environments, the dominant clay minerals have a rigid structure, like hydromica and kaolinite, while in others, more labile (swelling) smectites are present. mdpi.com The presence of these minerals, along with iron and aluminum oxides, influences the soil's capacity to retain and transform fluoroaluminum compounds. wur.nlwrc.org.za
Weathering Processes and Geochemical Cycling
The breakdown of primary minerals and the subsequent cycling of their constituent elements are fundamental geochemical processes.
Chemical Weathering of Silicate Minerals
Chemical weathering involves the breakdown of rocks and minerals through chemical reactions, primarily driven by water and the substances dissolved in it. minerant.orgminsocam.org A key process is hydrolysis, where water reacts with silicate minerals, leading to their alteration into other minerals. opentextbc.ca For example, feldspar (B12085585) weathers to form clay minerals like kaolinite. opentextbc.ca The presence of carbonic acid, formed from dissolved carbon dioxide in water, accelerates this process. opentextbc.ca The weathering of silicate minerals releases constituent ions, including aluminum and silicon, into the soil solution. usgs.gov These ions can then react to form new secondary minerals, including various aluminosilicates. usgs.gov The rate of chemical weathering is influenced by factors such as climate, hydrology, and biological activity. minsocam.org
Differential Weathering Mechanisms
Differential weathering occurs when different minerals in a rock weather at different rates. This is largely due to variations in their chemical stability. scielo.org.co For instance, during the weathering of silicate rocks, the release of potassium is often used as a measure of the alteration degree of aluminum silicate minerals. scielo.org.co The process of hydrolysis can lead to the transformation of primary minerals into clay minerals, with an ultimate end product of kaolinite in some environments. scielo.org.co This process involves the loss of base cations like potassium and sodium and an enrichment of aluminum. scielo.org.co The formation of leached layers at the mineral-water interface is a common phenomenon during the incongruent dissolution of many silicate minerals. ugr.es These altered layers are depleted in certain elements compared to the bulk mineral. ugr.es Over time, the weathering rate of minerals can decrease, a phenomenon observed in both laboratory experiments and field studies. usgs.gov This decrease can be attributed to factors such as the depletion of highly reactive surface sites and the formation of secondary precipitates that can armor the mineral surface. usgs.gov
Influence of pH and Organic Anions on Aluminum Adsorption in Soils
The adsorption of aluminum in soils, a key process in the cycling of fluoroaluminum silicates, is significantly influenced by soil pH and the presence of organic anions.
At low pH, the adsorption of aluminum can be enhanced by the presence of certain organic anions, which increase the negative surface charge of soil particles. researchgate.net However, at higher pH levels or high concentrations of organic anions, there can be an inhibitory effect on aluminum adsorption due to competition for aluminum ions between the soil surface and the organic ligands in solution. researchgate.net For example, citrate (B86180) has been shown to increase aluminum adsorption at a pH of 3.85 but decrease it at a pH of 4.8. researchgate.net
The formation of fluoro-aluminum complexes also plays a crucial role. At pH values below 6, the formation of cationic complexes such as AlF²⁺ and AlF₂⁺ can inhibit the adsorption of aluminum. researchgate.net Fluoride sorption on many soil materials, including those rich in aluminum oxy-hydroxides, tends to decrease as the pH increases, particularly above pH 6. frontiersin.org The interaction between adsorbing anions and aluminum hydroxide polymers can also influence the type of precipitate that forms. usda.gov
Table 2: Effect of pH and Citrate on Aluminum Adsorption in Different Soil Types
| Soil Type | pH | Change in Al Adsorption with Citrate |
|---|---|---|
| Hyper-Rhodic Ferralsol | 3.85 | +164.0% |
| Hyper-Rhodic Ferralsol | 4.8 | -15.2% |
| Rhodic Ferralsol | 3.85 | +131.0% |
| Rhodic Ferralsol | 4.8 | -19.5% |
| Ferric Acrisol | 3.85 | +61.0% |
| Ferric Acrisol | 4.8 | -45.6% |
Source: Fluoro-Aluminum Complexes on Model and Soil Exchangers | Request PDF - ResearchGate researchgate.net
Fluoride Fate and Transport in Natural Systems
The environmental journey of fluoride, a key component of fluoroaluminum silicates, is a complex interplay of natural processes and human-induced influences. Its fate and transport are governed by a series of geochemical reactions, including interactions with soil components, complexation in aqueous systems, and redistribution due to anthropogenic activities. Understanding these pathways is crucial for assessing the environmental presence of fluoride.
Sorption and Desorption to Soil Minerals and Organic Matter
The mobility of fluoride in terrestrial environments is significantly controlled by its interaction with soil constituents. Fluoride is strongly retained by soil, forming complexes with various soil components. cdc.gov This retention is primarily due to sorption processes, where fluoride ions adhere to the surfaces of soil minerals and organic matter.
Research indicates that the extent of fluoride sorption is influenced by several factors, including soil pH, the mineralogical composition of the soil, and the amount of organic matter present. Acidic soils, particularly those with a pH below 6.5, tend to exhibit higher fluoride sorption. researchgate.net In these acidic conditions, fluoride readily forms complexes with iron (Fe) and aluminum (Al). researchgate.net
Studies have shown a significant correlation between fluoride sorption and the content of non-crystalline iron and aluminum oxides, as well as the clay percentage in the soil. researchgate.net For instance, in soils near an aluminum smelter, fluoride sorption was notably high, ranging from 1,066 to 1,589 mg/kg, which accounted for 53–80% of the added fluoride. researchgate.net This sorption was found to be negatively correlated with soil pH and positively correlated with iron and aluminum oxide content and clay percentage. researchgate.net
Organic matter also plays a role in the sorption and desorption of fluoride. While some studies suggest that organic matter can contribute to fluoride sorption, others indicate a positive correlation between desorbed fluoride and organic matter content. researchgate.net This suggests a more complex interaction where organic matter might facilitate the release of previously sorbed fluoride under certain conditions.
The desorption of fluoride, or its release from soil particles back into the soil solution, is generally a slow process. Research has shown that only a small fraction of sorbed fluoride (12–22%) is typically desorbed. researchgate.net This limited desorption is influenced by the soil's content of non-crystalline iron, clay, and organic matter. researchgate.net
Table 1: Factors Influencing Fluoride Sorption in Soil
| Factor | Influence on Fluoride Sorption | Reference |
|---|---|---|
| Soil pH | Sorption is generally higher in acidic soils (pH < 6.5). | researchgate.netresearchgate.net |
| Iron and Aluminum Oxides | Positive correlation; higher oxide content leads to increased sorption. | researchgate.netresearchgate.net |
| Clay Content | Positive correlation; higher clay content enhances sorption. | researchgate.net |
| Organic Matter | Complex role; can contribute to both sorption and desorption. | researchgate.net |
Formation of Soluble and Insoluble Fluoride Complexes in Water
In aquatic systems, the behavior of fluoride is largely dictated by its ability to form complexes with various cations, particularly aluminum. The formation of these complexes affects the solubility and mobility of fluoride in water.
In natural waters, fluoride readily forms strong complexes with aluminum. cdc.gov The speciation of these aluminum-fluoride complexes is highly dependent on the pH of the water. cdc.gov At a pH below 5, fluoride is almost entirely complexed with aluminum, resulting in low concentrations of free fluoride ions. cdc.gov As the pH increases, aluminum-hydroxide complexes begin to dominate over aluminum-fluoride complexes, leading to an increase in free fluoride levels. cdc.gov The formation of soluble aluminum silicate complexes can also be significant, accounting for a large portion of inorganic mononuclear aluminum in natural waters and affecting the solubility of aluminosilicate (B74896) minerals. nih.gov
The presence of other ions, such as calcium and magnesium, also influences fluoride's fate in water. Fluoride can form stable complexes with these cations. cdc.gov In seawater, the precipitation of calcium carbonate plays a dominant role in the removal of dissolved fluoride from the water column. cdc.gov The solubility of fluoride-bearing minerals like fluorite (CaF₂) is a key factor controlling dissolved fluoride levels; thus, high fluoride concentrations are often found in soft, alkaline, and calcium-deficient waters. nih.govresearchgate.net
The formation of soluble complexes can enhance the mobility of fluoride, while the formation of insoluble precipitates can lead to its removal from the water. For example, studies have shown that fluoride can increase the solubility of aluminum by forming soluble aluminum-fluoride complexes. americanfluoridationsociety.orgnih.gov Conversely, in wastewater treatment processes, fluoride concentrations can be reduced through precipitation and complexing with organic matter during biological treatment. uwf.edu
Table 2: Common Fluoride Complexes in Water
| Complexing Ion | Resulting Complex Type | Factors Influencing Formation | Reference |
|---|---|---|---|
| Aluminum (Al³⁺) | Soluble (e.g., AlF²⁺, AlF₂⁺) | Predominant at lower pH (below 5). | cdc.govfrontiersin.org |
| Calcium (Ca²⁺) | Insoluble (e.g., CaF₂) | Important for fluoride removal, especially in harder waters. | cdc.govnih.gov |
| Magnesium (Mg²⁺) | Stable complexes | Contributes to overall fluoride speciation. | cdc.gov |
| Silicon (Si) | Soluble aluminum silicate complexes | Affects solubility of aluminosilicate minerals. | nih.gov |
Impact of Anthropogenic Activities on Fluoride Distribution
Human activities have significantly altered the natural distribution of fluoride in the environment. thepharmajournal.com Industrial processes, agricultural practices, and other anthropogenic sources release substantial amounts of fluoride into the air, water, and soil. nih.gov
Major industrial sources of fluoride emissions include mining, manufacturing, aluminum smelters, steel production, and brick-making industries. nih.govthepharmajournal.comresearchgate.net These activities can lead to the contamination of nearby soil and water bodies, increasing local fluoride concentrations. thepharmajournal.com For instance, landfilling of waste materials from aluminum production, such as spent pot lining, can result in elevated fluoride concentrations in the underlying soil and groundwater. wa.gov
Agricultural practices also contribute to fluoride loading in the environment. The application of phosphate (B84403) fertilizers, which can contain fluoride, and the use of certain fluoride-containing pesticides can lead to the accumulation of fluoride in soils. thepharmajournal.comresearchgate.net This accumulated fluoride can then be transported to water sources through runoff and leaching. thepharmajournal.com
The burning of coal is another significant anthropogenic source of fluoride. nih.gov Fluoride is released into the atmosphere during coal combustion and can travel long distances before being deposited back onto land and water, leading to widespread, low-level fluoride contamination. nih.gov
These anthropogenic inputs can have a lasting impact on fluoride distribution. Studies have shown that land-use changes associated with industrialization and urbanization can lead to increased fluoride pollution in groundwater. nih.gov The increased fluoride concentrations from these activities can persist in the environment, with fluoride being strongly retained in soils and slowly leaching into water systems over time. cdc.gov
Table 3: Major Anthropogenic Sources of Fluoride
| Source Category | Specific Activities | Environmental Impact | Reference |
|---|---|---|---|
| Industrial Processes | Mining, aluminum smelting, steel production, brick manufacturing | Contamination of local soil, water, and air. | nih.govthepharmajournal.comresearchgate.net |
| Agriculture | Use of phosphate fertilizers and fluoride-containing pesticides | Fluoride accumulation in soils and runoff into water sources. | thepharmajournal.comresearchgate.net |
| Fossil Fuel Combustion | Coal burning | Atmospheric deposition leading to widespread contamination. | nih.govnih.gov |
| Waste Disposal | Landfilling of industrial waste (e.g., from aluminum production) | Leaching of fluoride into soil and groundwater. | wa.gov |
Emerging Trends and Future Research Directions
Integration with Nanotechnology and Advanced Composites
The integration of fluoroaluminum silicate (B1173343) nanoparticles into advanced composites is a rapidly growing area of research, with the potential to revolutionize industries ranging from aerospace to electronics. In aerospace, for instance, the incorporation of these nanoparticles into polymer matrices can lead to materials with enhanced mechanical strength, thermal stability, and flame retardancy. scispace.commdpi.comresearchgate.net The unique properties of fluoroaluminum silicate, such as its high strength-to-weight ratio and resistance to corrosion, make it an attractive candidate for developing lightweight and durable components for aircraft and spacecraft. scispace.comazonano.com
Ceramic matrix nanocomposites containing this compound are also being explored for their exceptional wear resistance and high thermal stability, which are critical for applications in high-stress environments like turboengines. azonano.comlongdom.org Research is also underway to develop this compound-based nanocomposites for use in smart textiles and flexible electronics, where the material's properties can be tailored to create wearable devices with integrated sensors and energy storage capabilities. rsc.orgunibz.itborntoengineer.com
Table 1: Potential Aerospace Applications of this compound Nanocomposites
| Application Area | Desired Properties | Potential Benefits of this compound |
| Aircraft Structures | High strength-to-weight ratio, fatigue resistance, corrosion resistance | Lighter and more fuel-efficient aircraft with increased durability. |
| Engine Components | High thermal stability, wear resistance | Improved engine performance and longevity. azonano.comlongdom.org |
| Coatings | Thermal protection, corrosion resistance, scratch resistance | Enhanced protection of critical components from harsh environmental conditions. scispace.com |
| Space Vehicles | Radiation resistance, low solar absorption | Increased lifespan and reliability of spacecraft in the space environment. longdom.org |
Design of Smart and Responsive Material Systems
"Smart" materials that can respond to external stimuli are a key area of development, and this compound is proving to be a valuable component in these systems. In dentistry, composites containing this compound are being designed to respond to changes in oral pH, releasing fluoride (B91410) ions to combat caries.
Beyond dentistry, researchers are exploring the use of this compound in a variety of smart systems. One promising application is in stimuli-responsive hydrogels for targeted drug delivery. mdpi.commdpi.comnih.govnih.govdntb.gov.ua These hydrogels can be designed to release encapsulated drugs in response to specific triggers, such as changes in pH or temperature, allowing for more precise and effective therapeutic treatments. mdpi.comnih.govnih.gov this compound can be incorporated into these hydrogels to enhance their mechanical properties and control the release kinetics of the drug.
Another exciting area is the development of this compound-based sensors for environmental monitoring. alliedacademies.orgmdpi.com These sensors could be designed to detect specific pollutants in air or water, with the this compound matrix providing a stable and selective platform for the sensing elements. alliedacademies.org The development of smart coatings that can indicate and prevent corrosion is another area of active research, with pH-triggered release of corrosion inhibitors from microcapsules embedded in a coating matrix.
Advanced Characterization Methodologies Development
A deep understanding of the structure-property relationships of this compound is crucial for the development of new applications. To this end, researchers are employing a range of advanced characterization techniques to probe the material at the atomic and molecular level.
Thermal analysis techniques, such as Thermogravimetry (TG), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and phase transitions of this compound glasses. Photoluminescence (PL) spectroscopy provides insights into the electronic structure and defect centers within the material.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 27Al and 29Si NMR, is a powerful tool for elucidating the local atomic environment of aluminum and silicon atoms in the glass network. X-ray Diffraction (XRD) is used to determine the crystalline phases present in the material and to assess its amorphous or crystalline nature. These advanced characterization methods provide a comprehensive picture of the material's structure and properties, enabling researchers to tailor its performance for specific applications.
Theoretical and Computational Advancements for Predictive Modeling
In parallel with experimental studies, theoretical and computational methods are playing an increasingly important role in understanding and predicting the behavior of this compound. Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to calculate the electronic structure and properties of materials. safewater.org DFT studies can provide insights into the bonding mechanisms, stability, and reactivity of this compound at the atomic level. safewater.org
Computational Fluid Dynamics (CFD) is another valuable tool used to model and simulate fluid flow and heat transfer processes. borntoengineer.comnih.govwjarr.com In the context of this compound, CFD can be used to optimize synthesis processes, such as flame spray pyrolysis, by simulating the complex interplay of fluid dynamics, heat transfer, and chemical reactions. borntoengineer.com These computational models allow for the virtual design and testing of different reactor configurations and operating conditions, accelerating the development of efficient and scalable synthesis methods.
Table 2: Computational Methods in this compound Research
| Computational Method | Application Area | Insights Gained |
| Density Functional Theory (DFT) | Materials design, understanding reaction mechanisms | Electronic structure, bonding characteristics, surface reactivity, prediction of material properties. safewater.org |
| Computational Fluid Dynamics (CFD) | Synthesis process optimization, reactor design | Fluid flow patterns, temperature and concentration profiles, particle formation and growth dynamics. borntoengineer.comnih.govwjarr.com |
Sustainable Synthesis and Green Chemistry Approaches
The development of environmentally friendly and sustainable methods for synthesizing this compound is a key research priority. Traditional synthesis methods often involve high temperatures and the use of hazardous chemicals. Green chemistry approaches aim to reduce or eliminate the use and generation of hazardous substances.
One promising green synthesis route is the sol-gel process, which allows for the synthesis of high-purity and homogeneous this compound glasses at lower temperatures compared to traditional melt-quenching methods. The non-hydrolytic sol-gel route is a particularly attractive alternative as it avoids the use of water and can produce materials with unique properties.
Researchers are also exploring the use of mechanochemical methods, such as ball milling, to synthesize fluorochemicals directly from solid-state starting materials, reducing the need for solvents and energy-intensive processes. These green chemistry approaches not only minimize the environmental impact of this compound production but can also lead to materials with improved properties and performance.
Novel Biomedical and Environmental Applications
The unique properties of this compound are paving the way for a range of novel biomedical and environmental applications. In the biomedical field, there is growing interest in using this material for bone tissue engineering. mdpi.commdpi.comnih.gov Porous scaffolds made from bioactive glasses containing this compound can provide a temporary template for new bone growth, eventually degrading as the new tissue forms. mdpi.commdpi.commrwa.comfreshwatersystems.com The release of fluoride ions from the scaffold can also help to promote bone mineralization.
Biocompatible coatings of this compound on medical implants are another promising application. uclouvain.be These coatings can improve the integration of the implant with the surrounding tissue and reduce the risk of rejection. uclouvain.be
In the environmental sector, the adsorbent properties of alumina-based materials, including this compound, make them effective for the removal of fluoride from drinking water. mrwa.commdpi.com High levels of fluoride in drinking water can cause serious health problems, and this compound-based adsorbents offer a low-cost and effective solution for water purification. mrwa.commdpi.com Furthermore, the catalytic properties of this compound are being investigated for environmental remediation applications, such as the catalytic oxidation of volatile organic compounds (VOCs) and other air pollutants. researchgate.netnih.govpentair.comtrionetics.com The material can act as a stable support for catalytic nanoparticles, enhancing their activity and durability. researchgate.netnih.govpentair.comtrionetics.com this compound membranes are also being explored for water purification through processes like ultrafiltration and nanofiltration. nih.govuclouvain.bemdpi.com
Q & A
Q. What are the standard laboratory protocols for synthesizing fluoroaluminum silicate?
Q. How do researchers determine the purity of this compound?
Purity is assessed via:
- Elemental Analysis : Inductively coupled plasma mass spectrometry (ICP-MS) quantifies Al, Si, and F content .
- Thermogravimetric Analysis (TGA) : Measures weight loss due to volatile impurities (e.g., unreacted precursors) .
- Spectroscopic Cross-Validation : Compare FTIR/NMR peaks with reference spectra to identify contaminants .
Q. What are the primary factors influencing this compound’s stability in aqueous environments?
Stability depends on:
- pH : Hydrolysis occurs above pH 6, releasing Al³⁺ and F⁻ ions .
- Temperature : Higher temperatures accelerate degradation; controlled studies recommend <50°C for long-term stability .
- Ionic Strength : High salt concentrations promote aggregation via charge screening .
Advanced Research Questions
Q. How can experimental parameters be optimized to minimize fluoride leaching during this compound synthesis?
- Al/F Molar Ratio : Excess Al (e.g., Al/F = 1.5:1) reduces free fluoride by forming stable Al–F complexes .
- Reaction Time : Prolonged aging (24–48 hrs) enhances cross-linking between Al and silicate networks, reducing porosity and ion leakage .
- Post-Synthesis Treatments : Calcination at 300–400°C improves structural integrity but risks fluorine volatilization; inert atmospheres mitigate this .
Q. How should researchers address contradictions in spectroscopic data (e.g., conflicting FTIR peaks for Al–F bonds)?
- Multi-Technique Validation : Combine FTIR with X-ray photoelectron spectroscopy (XPS) to differentiate surface vs. bulk bonding .
- Reference Standards : Compare with synthesized AlF₃ and SiO₂ controls to isolate overlapping peaks .
- Computational Modeling : Density functional theory (DFT) simulations predict vibrational modes and assign ambiguous peaks .
Q. What methodologies are recommended for studying this compound’s role in silicate melt foaming dynamics?
- High-Temperature Rheology : Measure viscosity and surface tension of melts using rotational viscometers under controlled atmospheres .
- Bubble Stability Analysis : Use in-situ X-ray tomography to track bubble coalescence rates as a function of Al/F content .
- Critical Parameter Thresholds : Establish thresholds for film thickness (<10 nm) and bubble size (<100 µm) to predict foam collapse .
Q. How can computational models enhance the design of this compound-based materials?
- Molecular Dynamics (MD) : Simulate Al–F–Si network formation to predict glass transition temperatures and mechanical properties .
- Phase Diagram Construction : Use CALPHAD (CALculation of PHAse Diagrams) methods to map stability regions for Al–F–Si systems .
Data Analysis and Interpretation
Q. What statistical approaches are suitable for analyzing variability in this compound synthesis outcomes?
- Design of Experiments (DoE) : Apply factorial designs to identify interactions between pH, temperature, and precursor ratios .
- Multivariate Regression : Correlate synthesis parameters (e.g., aging time) with properties like crystallinity or ion release rates .
Q. How can researchers reconcile discrepancies between theoretical predictions and experimental results in Al–F–Si systems?
- Error Source Identification : Quantify uncertainties in DFT calculations (e.g., basis set limitations) and experimental measurements (e.g., instrumental drift) .
- Sensitivity Analysis : Rank parameters (e.g., Al/F ratio) by their impact on model-experiment alignment .
Future Research Directions
What unresolved questions warrant further investigation in this compound research?
- Long-Term Environmental Impact : Assess Al/F leaching in natural waters using accelerated aging tests coupled with ecotoxicity assays .
- Advanced Characterization : Develop in-situ NMR techniques to monitor real-time structural evolution during synthesis .
- Multi-Scale Modeling : Bridge atomic-scale simulations with mesoscale foam stability models to predict macroscopic material behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
